Trimethoprim impurity F
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSNBPJINGRLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388342 | |
| Record name | UNII-VS20D6Q9V2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-82-8 | |
| Record name | Trimethoprim impurity F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-VS20D6Q9V2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Trimethoprim Impurity F: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim, a synthetic antibacterial agent, is a cornerstone in the treatment of various bacterial infections, often in combination with sulfamethoxazole. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Trimethoprim Impurity F, identified as 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a known process-related impurity of Trimethoprim. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization.
Chemical Structure and Identification
This compound is structurally similar to Trimethoprim, with the key difference being the substitution of a bromine atom for a methoxy group on the benzene ring.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1][2][3] |
| CAS Number | 16285-82-8[1][2] |
| Molecular Formula | C13H15BrN4O2[1][2] |
| Molecular Weight | 339.19 g/mol [1][2] |
| SMILES | COc1cc(Cc2cnc(N)nc2N)cc(Br)c1OC[1] |
| Synonyms | Trimethoprim Imp. F (EP), 5-(3-Bromo-4, 5-dimethoxybenzyl)pyrimidine-2, 4-diamine[1] |
Physicochemical Properties
The known physicochemical properties of this compound are summarized below. This data is essential for developing analytical methods and understanding its behavior in formulation studies.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 198-202 °C |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in methanol, slightly soluble in DMSO. |
| Storage | +5°C[1] |
| Shipping Condition | Room Temperature[1] |
Synthesis of this compound
A known synthetic route for this compound involves a two-step process starting from 3-bromo-4,5-dimethoxybenzaldehyde.[4]
Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile
A detailed experimental protocol for this step is outlined in Chinese patent CN103601688A.[4] The reaction involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with acrylonitrile in the presence of a sodium alkoxide, such as sodium methoxide, in an alcohol solvent.[4] The reaction temperature is maintained between -5 to 40 °C for 1 to 80 hours.[4]
Step 2: Synthesis of 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine (this compound)
The intermediate from Step 1 is then reacted with guanidine carbonate and a sodium alkoxide in an alcoholic solvent.[4] The reaction is carried out at a temperature ranging from 0 to 100 °C for a duration of 0.5 to 6 hours to yield this compound.[4]
Analytical Characterization
The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for the separation and quantification of this compound from Trimethoprim and other related substances.
HPLC Workflow:
Caption: General workflow for HPLC analysis.
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Description | Reference |
| Column | C18 | [5] |
| Mobile Phase | Methanol and a solution of sodium perchlorate | [5] |
| Flow Rate | 1.3 mL/min | [5] |
| Detection | UV at 280 nm | [5] |
| Sample Preparation | The sample is dissolved in the mobile phase. |
A study by Hess et al. describes a validated HPLC assay for the detection of several impurities in Trimethoprim batches, including Impurity F.[5] This method utilizes a C18 column with a mobile phase consisting of methanol and a sodium perchlorate solution, with UV detection at 280 nm.[5] The flow rate is maintained at 1.3 mL/min.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of this compound, providing accurate mass and fragmentation data.
Logical Relationship for MS Analysis:
Caption: Process of mass spectrometry analysis.
The positive ion atmospheric pressure chemical ionization (APCI) mass spectrum of this compound is expected to show a protonated molecular ion [M+H]+. The fragmentation pattern in MS/MS experiments can provide valuable structural information. A detailed study on the fragmentation of Trimethoprim and related compounds using electrospray ionization tandem mass spectrometry can offer insights into the expected fragmentation pathways for Impurity F.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conclusion
This technical guide provides a thorough overview of the chemical structure, properties, synthesis, and analytical methodologies related to this compound. The provided information, including detailed tables and workflow diagrams, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Trimethoprim. Further research to fully characterize the spectroscopic properties (NMR and detailed MS fragmentation) and solubility profile of this impurity would be beneficial for the pharmaceutical industry.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]
- 5. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Formation of Trimethoprim Impurity F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethoprim Impurity F, a known impurity in the active pharmaceutical ingredient (API) Trimethoprim. This document details its chemical identity, synthesis, formation pathways, and analytical detection methods, serving as a critical resource for professionals in drug development and quality control.
Introduction to this compound
This compound is identified in the European Pharmacopoeia (EP) and is a process-related impurity that can arise during the synthesis of Trimethoprim. Its presence in the final drug substance must be carefully controlled to ensure the safety and efficacy of the pharmaceutical product.
Chemical Identity:
| Parameter | Information |
| IUPAC Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1] |
| Synonyms | 3-Desmethoxy-3-bromo Trimethoprim, 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine[2] |
| CAS Number | 16285-82-8[2] |
| Molecular Formula | C₁₃H₁₅BrN₄O₂[2] |
| Molecular Weight | 339.19 g/mol [3] |
Formation Pathway of this compound
The primary route for the formation of this compound is through the presence of a brominated starting material in the synthesis of Trimethoprim. The key starting material for Trimethoprim is 3,4,5-trimethoxybenzaldehyde. If this starting material is contaminated with 3-bromo-4,5-dimethoxybenzaldehyde, the latter will undergo the same synthetic steps as 3,4,5-trimethoxybenzaldehyde, leading to the formation of this compound alongside the active pharmaceutical ingredient.
The following diagram illustrates this formation pathway:
References
Technical Guide: Trimethoprim Impurity F (CAS No. 16285-82-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethoprim impurity F, a known process-related impurity in the synthesis of the antibacterial drug Trimethoprim. This document details its chemical and physical properties, synthesis, and analytical detection methods, serving as a critical resource for quality control, regulatory filings, and further research.
Chemical Identity and Physical Properties
This compound, identified by the CAS number 16285-82-8, is chemically known as 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine.[1][2][3][4][5][6][7][8] It is also referred to as 3-Desmethoxy 3-Bromo Trimethoprim.[2] This compound is recognized as a significant impurity in Trimethoprim drug substance and is listed in the European Pharmacopoeia (EP).[2][3][6][9][10]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16285-82-8 | [2][5][7][10][11] |
| Molecular Formula | C₁₃H₁₅BrN₄O₂ | [2][5][6][7][10] |
| Molecular Weight | 339.19 g/mol | [4][5][6][8][10] |
| IUPAC Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [6] |
| Synonyms | Trimethoprim EP Impurity F, 3-Desmethoxy 3-Bromo Trimethoprim, 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine | [2][4][6] |
| Appearance | Light Beige to White Solid | [12] |
| Melting Point | 200-202 °C | [12] |
| Solubility | Slightly soluble in DMSO and Methanol | [12] |
| Storage | Refrigerator, +5°C | [6][12] |
Synthesis Protocol
A patented method describes the directional synthesis of this compound.[1] The process is a two-step synthesis designed for reasonable yield and high purity, utilizing readily available starting materials.[1]
Step A: Synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile
-
Reactants: 3-bromo-4,5-dimethoxybenzaldehyde and methoxyacetonitrile are reacted in the presence of a sodium alkoxide.
-
Solvent: An alcoholic solvent is used.
-
Reaction: The mixture is stirred to yield the intermediate compound, 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile.
Step B: Synthesis of 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (this compound)
-
Reactants: The intermediate from Step A is reacted with guanidinium carbonate in the presence of a sodium alkoxide.
-
Solvent: An alcoholic solvent is used.
-
Reaction Conditions: The reaction temperature is maintained between 0-100 °C for a duration of 0.5-6 hours.[1]
-
Molar Ratios: The molar ratio of the intermediate to sodium alkoxide is between 1:1 and 1:20, and the ratio to guanidinium carbonate is between 1:0.5 and 1:20.[1]
-
Product: The final product, 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (this compound), is obtained.
References
- 1. CN103601688A - Synthetic method of trimethoprim impurity - Google Patents [patents.google.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 2,4-Diamino-5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine | C13H15BrN4O2 | CID 3008014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. kmpharma.in [kmpharma.in]
- 8. 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine [lgcstandards.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]
- 11. CAS: 16285-82-8 | CymitQuimica [cymitquimica.com]
- 12. 16285-82-8 | CAS DataBase [m.chemicalbook.com]
The Origin and Control of Trimethoprim Impurity F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the origin, formation mechanism, and control strategy for Trimethoprim impurity F, a critical process-related impurity in the synthesis of the antibacterial drug Trimethoprim. Through an in-depth analysis of the Trimethoprim manufacturing process, this document establishes that the primary root cause of impurity F formation is the presence of a brominated analogue in the key starting material, 3,4,5-trimethoxybenzaldehyde. This guide details the likely synthetic pathway leading to this impurity, outlines analytical methodologies for its detection and quantification, and discusses regulatory considerations for its control as a potentially genotoxic impurity.
Introduction
Trimethoprim is a synthetic dihydrofolate reductase inhibitor, widely used as an antibacterial agent, often in combination with sulfamethoxazole. The purity of Trimethoprim is crucial for its safety and efficacy. Impurity profiling of active pharmaceutical ingredients (APIs) is a regulatory requirement to ensure that all impurities are maintained at levels that are safe for patient consumption.[1][2]
This compound, chemically identified as 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (CAS No. 16285-82-8), is a process-related impurity that has been detected in batches of Trimethoprim.[3] Due to its chemical structure, specifically the presence of a bromine atom on the aromatic ring, there is a potential for genotoxicity, which necessitates a thorough understanding of its origin and a robust control strategy.[4][5][6]
This guide will explore the genesis of this compound, from the synthesis of the starting materials to the final drug substance.
The Synthetic Pathway of Trimethoprim and the Genesis of Impurity F
The most common and industrially practiced synthetic routes for Trimethoprim commence with the starting material 3,4,5-trimethoxybenzaldehyde . A prevalent synthesis involves the condensation of this aldehyde with a suitable propionitrile derivative, followed by cyclization with guanidine to form the pyrimidine ring of Trimethoprim.
The origin of this compound is directly linked to an impurity present in the 3,4,5-trimethoxybenzaldehyde raw material. The structural similarity between Trimethoprim and impurity F strongly suggests that a brominated version of the starting material, 3-bromo-4,5-dimethoxybenzaldehyde , is the precursor to this impurity.
Formation of the Brominated Starting Material
Several industrial synthesis routes for 3,4,5-trimethoxybenzaldehyde exist. One notable pathway begins with p-cresol, which undergoes aromatic bromination as a key step. If the subsequent de-bromination or purification steps are not rigorously controlled, residual brominated intermediates can persist in the final 3,4,5-trimethoxybenzaldehyde raw material. This leads to the presence of 3-bromo-4,5-dimethoxybenzaldehyde as a critical impurity.
Formation of this compound
During the synthesis of Trimethoprim, the contaminating 3-bromo-4,5-dimethoxybenzaldehyde reacts in the same manner as 3,4,5-trimethoxybenzaldehyde, leading to the formation of this compound. The reaction proceeds through the same intermediates as the main Trimethoprim synthesis, ultimately resulting in the incorporation of the brominated benzyl moiety into the final drug substance.
The logical relationship for the formation of Trimethoprim and Impurity F is depicted in the following diagram:
Quantitative Data and Control Strategy
Currently, there is a lack of publicly available quantitative data that directly correlates the concentration of 3-bromo-4,5-dimethoxybenzaldehyde in the starting material to the final concentration of this compound in the API. However, a robust control strategy is essential to mitigate the risk associated with this potentially genotoxic impurity.
Control of Starting Materials
The most effective control point for this compound is at the source: the 3,4,5-trimethoxybenzaldehyde starting material.[7][8][9][10] A stringent specification for this raw material should be established, including a specific limit for 3-bromo-4,5-dimethoxybenzaldehyde. This requires the development and validation of a sensitive analytical method to detect and quantify this brominated impurity at trace levels.
| Parameter | Specification | Rationale |
| 3-bromo-4,5-dimethoxybenzaldehyde in 3,4,5-trimethoxybenzaldehyde | To be established based on risk assessment and process capability. A target of < 0.1% is a common starting point for process-related impurities. | To minimize the formation of this compound in the final drug substance. |
In-Process Controls and Final Product Specification
In-process controls can be implemented to monitor the levels of impurity F during the manufacturing process. A final specification for this compound in the drug substance is mandatory. The acceptable limit for a potentially genotoxic impurity is typically determined based on a toxicological assessment and regulatory guidelines, such as the Threshold of Toxicological Concern (TTC) concept.[11][12][13]
| Impurity | Specification in Trimethoprim API | Regulatory Guideline |
| This compound | To be determined based on toxicological data. In the absence of data, a TTC-based limit should be calculated. | ICH M7, EMA/CHMP/QWP/251344/2006 |
Experimental Protocols
Proposed Experimental Workflow for Impurity Control
The following workflow is recommended for the control of this compound:
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. sigarra.up.pt [sigarra.up.pt]
- 10. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Spectroscopic and Chromatographic Profile of Trimethoprim Impurity F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for Trimethoprim impurity F, also known as 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of Trimethoprim.
Chemical Identity
| Parameter | Value |
| Systematic Name | 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine |
| Common Name | This compound; 3-Desmethoxy 3-Bromo Trimethoprim |
| CAS Number | 16285-82-8[1][2][3][4] |
| Molecular Formula | C₁₃H₁₅BrN₄O₂[1][2][4] |
| Molecular Weight | 339.19 g/mol [2][4] |
| Chemical Structure |
Spectroscopic Data
Reference standards for this compound are commercially available, and suppliers typically provide a comprehensive Certificate of Analysis (CoA) including 1H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.[1] The following sections summarize the publicly available spectroscopic information for this impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) spectroscopy is a critical tool for the structural elucidation of Trimethoprim and its impurities. The ¹H-NMR spectrum of this compound has been described in the literature, with assignments made in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H-NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.59 | Singlet | Pyrimidine ring proton |
| 7.11 | Singlet | Benzyl ring proton (ortho to Bromine) |
| 7.10 | Singlet | Benzyl ring proton |
| 6.62 | Singlet | Benzene ring protons |
| 3.80 | Singlet | Two meta-methoxy groups (6H) |
| 3.63 | Singlet | Bridging methylene group (2H) |
Note: The amino protons on the pyrimidine ring may appear as broad singlets and their chemical shifts can be concentration and temperature dependent.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of this compound.
Table 2: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 339/341 | Protonated molecular ion isotope cluster ([M+H]⁺), characteristic of a monobrominated compound.[5] |
| 324/326 | Product ion cluster resulting from the loss of a methyl group ([M+H]⁺ - CH₃). |
| 244 | Non-brominated fragment ion resulting from the loss of HBr from the m/z 324 fragment. |
| 123 | Fragment ion representing the methylene diaminopyrimidine portion of the molecule. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. While a specific, publicly available spectrum with peak assignments is not readily found, the expected characteristic absorption bands can be inferred from its chemical structure. Commercial suppliers of the reference standard provide detailed IR data.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3300 | N-H stretching (primary amines) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1650-1550 | C=C stretching (aromatic), N-H bending |
| 1250-1000 | C-O stretching (ethers) |
| 800-600 | C-Br stretching |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
A common method for the separation and quantification of Trimethoprim and its impurities is reverse-phase HPLC.
Caption: HPLC Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: NMR Experimental Protocol.
Mass Spectrometry (MS)
Caption: Mass Spectrometry Experimental Protocol.
Infrared (IR) Spectroscopy
A general protocol for obtaining an IR spectrum of a solid pharmaceutical impurity is as follows:
Caption: FT-IR Spectroscopy Experimental Protocol.
Conclusion
This guide provides a summary of the available spectroscopic and chromatographic data for this compound. The presented data and experimental protocols can aid in the identification, quantification, and control of this impurity in Trimethoprim drug substances and products. For definitive identification and quantitative analysis, it is recommended to use a certified reference standard of this compound, from which detailed spectroscopic data can be obtained.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]
- 3. 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (Tri… [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
physical and chemical characteristics of Trimethoprim impurity F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Trimethoprim Impurity F. It includes detailed information on its identity, chemical properties, and the analytical methodologies used for its isolation and characterization, making it an essential resource for professionals in the pharmaceutical industry.
Introduction
Trimethoprim is a synthetic antibiotic agent that inhibits dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. During the synthesis of Trimethoprim, several process-related impurities can be formed. One such significant impurity is this compound. Regulatory bodies require the identification and characterization of impurities present at or above the 0.1% level to ensure the safety and efficacy of the final drug product. [1]This guide focuses specifically on the technical details of this compound.
Chemical Identity and Physical Properties
This compound is chemically known as 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine . [2][3][4][5][6]It is also referred to as 3-Desmethoxy 3-Bromo Trimethoprim. [3]The presence of a bromine atom instead of a third methoxy group on the benzyl ring is the key structural difference from the parent Trimethoprim molecule.
| Property | Value | References |
| IUPAC Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [4][7][8] |
| Synonym | 3-Desmethoxy 3-Bromo Trimethoprim | [3] |
| CAS Number | 16285-82-8 | [3][9][10] |
| Molecular Formula | C₁₃H₁₅BrN₄O₂ | [3][4][6][9][10] |
| Molecular Weight | 339.19 g/mol | [4][7][8][9][10] |
| Appearance | Crystalline solid (Inferred from melting point) |
| Property | Value | References |
| Melting Point | Not explicitly found for Impurity F. A related compound, 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine, has a melting point of 225-228 °C. | [11] |
| Solubility | Specific data not found. Expected to have solubility similar to Trimethoprim, which is soluble in organic solvents like DMSO and sparingly soluble in aqueous buffers. | |
| Storage | 2-8 °C for long-term storage | [5][7] |
Synthesis Pathway
A directional synthesis for this compound has been developed, which is crucial for obtaining a reference standard for analytical purposes. The synthesis is a two-step process starting from 3-bromo-4,5-dimethoxybenzaldehyde. [2] Step 1: Reaction of 3-bromo-4,5-dimethoxybenzaldehyde with acrylonitrile in an alcohol solution with a sodium alkoxide catalyst to yield 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile. [2] Step 2: The intermediate product is then reacted with guanidinium carbonate and sodium alkoxide in an alcoholic solvent to yield the final product, 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (this compound). [2]The reaction temperature for this step is maintained between 0-100°C for 0.5-6 hours. [2]
Experimental Protocols for Identification and Characterization
The detection, isolation, and structural elucidation of this compound involve a combination of chromatographic and spectroscopic techniques.
HPLC is the primary technique for separating this compound from the active pharmaceutical ingredient (API) and other impurities. [12][13]
-
Objective: To separate and quantify this compound in bulk drug substance.
-
Methodology (Based on European Pharmacopoeia 8.0):
-
Instrument: An LC system such as the Thermo Scientific Dionex UltiMate 3000. [14] * Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil Gold, 4.6 x 250 mm, 5 µm). [14] * Mobile Phase: An isocratic mixture of methanol and a sodium perchlorate solution. [13][15]A common composition is a 30:70 ratio of Methanol to a 1.4 g/L solution of sodium perchlorate, with the pH adjusted to 3.6 using phosphoric acid. [16] * Flow Rate: 1.3 mL/min. [13][15] * Column Temperature: 25°C.
-
Detection: UV detector at a wavelength of 280 nm. [13][15] * Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Test Solution: Dissolve 25 mg of the Trimethoprim sample in the mobile phase and dilute to 25 mL.
-
Reference Solution: Dilute the test solution as required by the specific pharmacopeial method for quantification.
-
For structural elucidation, the impurity must first be isolated from the bulk material.
-
Objective: To obtain a sufficient quantity (1-1.5 mg) of pure this compound for spectroscopic analysis. [1]* Methodology:
-
A scaled-up version of the analytical HPLC method is used.
-
Multiple injections of a concentrated Trimethoprim solution (e.g., 8.5 mg per injection) are performed. [1] 3. The eluent corresponding to the Impurity F peak is collected using an automated fraction collector. [1] 4. The collected fractions are combined, and the solvent is removed by rotary evaporation under vacuum at 40°C. [1] 5. The isolated solid is dried under vacuum at 105°C for 16 hours. [1]
-
A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the isolated impurity. [12]
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and confirm the presence of the bromine atom.
-
Technique: Atmospheric Pressure Chemical Ionization (APCI) is often coupled with LC (LC/MS). [1] * Expected Result: The positive ion APCI spectrum for Impurity F is expected to show a protonated molecular ion cluster at m/z 339 and 341, which is characteristic of a compound containing a single bromine atom. [1]This confirms the substitution of a methoxy group (31 amu) with a bromine atom (79 amu) compared to Trimethoprim (M+H at m/z 291). [1][17][18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide definitive structural confirmation by analyzing the chemical environment of the protons and carbons.
-
Technique: 1D (¹H, ¹³C) and 2D NMR experiments are performed on the isolated impurity dissolved in a suitable deuterated solvent.
-
Expected Result: The ¹H NMR spectrum would confirm the pyrimidine and benzyl protons. Crucially, it would show signals for only two methoxy groups, differing from the three methoxy signals seen in the spectrum of Trimethoprim. [19]The integration and splitting patterns of the aromatic protons would be consistent with the 1,2,4,5-substitution pattern on the brominated benzene ring.
-
Conclusion
This compound, or 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is a known process-related impurity in the synthesis of Trimethoprim. Its control and characterization are vital for ensuring the quality and safety of the final pharmaceutical product. This guide has summarized its key physical and chemical properties and outlined the standard experimental protocols for its analysis. The detailed methodologies for synthesis, isolation, and structural elucidation using HPLC, preparative LC, MS, and NMR provide a solid foundation for researchers and drug development professionals working with Trimethoprim.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. CN103601688A - Synthetic method of trimethoprim impurity - Google Patents [patents.google.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. dev.klivon.com [dev.klivon.com]
- 5. kmpharma.in [kmpharma.in]
- 6. Trimethoprim EP Impurity F - Protheragen [protheragen.ai]
- 7. 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine | 16285-82-8 [sigmaaldrich.com]
- 8. 2,4-Diamino-5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine | C13H15BrN4O2 | CID 3008014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]
- 11. chembk.com [chembk.com]
- 12. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP 8.0 monograph: impurity determination of trimethoprim (for impurities E, D, G, B, J and F) using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium | C14H19N4O3+ | CID 446998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Trimethoprim(738-70-5) 1H NMR spectrum [chemicalbook.com]
Trimethoprim Impurity F: A Comprehensive Technical Guide for Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Trimethoprim Impurity F, a critical reference standard for quality control in the pharmaceutical industry. This document details its chemical and physical properties, analytical methodologies for its identification and quantification, and a proposed synthesis pathway. All quantitative data is presented in clear, structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate essential structures and workflows.
Introduction to this compound
Trimethoprim is an antibacterial agent, and like all active pharmaceutical ingredients (APIs), its purity is paramount to ensure safety and efficacy. Impurities can arise during the synthesis of the API or through degradation. This compound is a known process-related impurity that must be monitored and controlled within strict limits as defined by pharmacopeias. Accurate reference standards of Impurity F are therefore essential for the development and validation of analytical methods to ensure the quality of Trimethoprim drug substances and products.[1][2][3]
Physicochemical Properties
This compound is chemically identified as 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine.[1][4][5][6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [1][4][5][6] |
| Synonyms | Trimethoprim EP Impurity F, 3-Desmethoxy 3-Bromo Trimethoprim | [1][7] |
| CAS Number | 16285-82-8 | [1][4][5][6][7] |
| Molecular Formula | C₁₃H₁₅BrN₄O₂ | [1][4][5][6][7] |
| Molecular Weight | 339.19 g/mol | [1][4][5] |
| Appearance | Not specified, typically a solid | [7] |
| Storage | +5°C | [1] |
Synthesis of this compound
A directional synthesis for this compound has been developed, providing a reliable source for this reference standard. The synthesis is a two-step process starting from 3-bromo-4,5-dimethoxybenzaldehyde.
Proposed Synthesis Pathway
The synthesis involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with vinyl cyanide, followed by cyclization with guanidinium carbonate to yield the final product.
Experimental Protocol: Synthesis (Based on Patent CN103601688A)
Step A: Synthesis of 3-(3-bromo-4,5-dimethoxy phenyl)-2-(methoxymethyl) vinyl cyanide
-
Combine 3-bromo-4,5-dimethoxybenzaldehyde, vinyl cyanide, and a sodium alkoxide in an alcohol-based solvent.
-
Allow the reaction to proceed to form the intermediate, 3-(3-bromo-4,5-dimethoxy phenyl)-2-(methoxymethyl) vinyl cyanide.
Step B: Synthesis of 5-(3-bromo-4,5-dimethoxy benzyl) pyrimidine-2,4-diamines (this compound)
-
To the intermediate from Step A, add a sodium alkoxide and guanidinium carbonate in an alcoholic solvent.
-
The reaction temperature is maintained between 0-100°C for a duration of 0.5-6 hours.
-
The molar ratio of the intermediate to sodium alkoxide is between 1:1 and 1:20, and to guanidinium carbonate is between 1:0.5 and 1:20.
-
Upon completion, the target compound, this compound, is isolated and purified.
Note: This is a generalized protocol based on patent literature and may require optimization for specific laboratory conditions.
Analytical Characterization
The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques. Reference standards are supplied with a comprehensive Certificate of Analysis (CoA) that includes data from these methods.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for separating and quantifying this compound from Trimethoprim and other related substances.
| HPLC Parameters | European Pharmacopoeia (EP) 8.0 Monograph |
| Column | Hypersil Gold C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | 30:70 (v/v) Methanol and 1.4 g/L Sodium Perchlorate solution (pH adjusted to 3.6 with phosphoric acid) |
| Separation Mode | Isocratic |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 25°C |
| Detector Wavelength | UV at 280 nm |
| Injection Volume | 20 µL |
Reference:[8]
A study on the isolation and identification of process impurities in Trimethoprim also utilized a gradient HPLC method with a mobile phase of 0.25% triethylamine (TEA) and 0.1% formic acid (pH 5.8) mixed with acetonitrile.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
| MS Parameter | Value |
| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) |
| Observed Ion | [M+H]⁺ at m/z 339/341 (characteristic one-bromine isotope pattern) |
Reference:[9]
The observed protonated molecular ion cluster at m/z 339/341 confirms the presence of a single bromine atom and is consistent with the molecular weight of this compound.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information, confirming the identity of the impurity.
| NMR Parameter | Value |
| Spectrometer | Bruker AM-400 (400.13 MHz) |
| Solvent | DMSO-d₆ |
| Reference | Residual ¹H in DMSO-d₆ at 2.62 ppm |
Reference:[9]
¹H NMR Signal Assignments:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.63 | singlet | Methylene protons (-CH₂-) |
| 3.80 | singlet | Methoxy protons (-OCH₃) |
| 6.62 | singlet | Benzene ring protons |
| 7.59 | singlet | Pyrimidine ring proton |
Note: Amino protons on the pyrimidine ring may appear as broad singlets or be exchanged with D₂O.[9]
Analytical Workflow
A typical analytical workflow for the identification and quantification of this compound in a drug substance sample is depicted below.
Conclusion
The availability of well-characterized reference standards for this compound is crucial for ensuring the quality and safety of Trimethoprim-containing pharmaceutical products. This guide provides a comprehensive summary of the essential information required by researchers and drug development professionals, including its synthesis, physicochemical properties, and detailed analytical methodologies for its control. The provided experimental protocols and workflows serve as a valuable resource for laboratories involved in the quality assessment of Trimethoprim.
References
- 1. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]
- 2. researchgate.net [researchgate.net]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. lcms.cz [lcms.cz]
- 9. electronicsandbooks.com [electronicsandbooks.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethoprim (TMP), a synthetic diaminopyrimidine antimicrobial agent, is widely used in clinical practice, often in combination with sulfamethoxazole. While generally considered safe, trimethoprim and its metabolites are associated with a range of toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of trimethoprim and its related compounds, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing associated molecular pathways. The primary mechanism of action of trimethoprim is the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and proteins.[1] This selective inhibition is significantly more potent against the bacterial enzyme than its mammalian counterpart.[1] However, off-target effects and the formation of reactive metabolites can lead to various toxicities.
Acute and Chronic Toxicity
Trimethoprim exhibits a relatively low acute toxicity profile. Oral LD50 values in rats have been reported to be greater than 5300 mg/kg.[2][3] Signs of acute toxicity at high doses can include nausea, vomiting, dizziness, headache, and in severe cases, bone marrow depression.[4]
Chronic exposure to trimethoprim, particularly at high doses, can lead to adverse effects, primarily related to its interference with folate metabolism. This can manifest as hematological disorders such as megaloblastic anemia, leukopenia, and thrombocytopenia.[5] Elderly patients and individuals with pre-existing folate deficiency are at a higher risk.[6]
Genotoxicity
The genotoxicity of trimethoprim has been evaluated in various assays with mixed results. While it has been shown to be non-mutagenic in the Ames assay, some studies have indicated a potential for chromosomal damage at high concentrations.[1]
-
Ames Test: Trimethoprim was found to be non-mutagenic in the bacterial reverse mutation Ames assay.[1]
-
Chromosomal Aberrations: In cultured Chinese hamster ovary (CHO) cells, no chromosomal damage was observed at concentrations up to approximately 500 times human plasma levels. However, at concentrations around 1000 times human plasma levels, a low level of chromosomal damage was induced in one of two laboratories. No chromosomal abnormalities were seen in cultured human leukocytes at concentrations up to 20 times human steady-state plasma levels.[1]
-
Micronucleus Test: Studies have shown that trimethoprim can induce an increase in micronuclei frequency in human lymphocytes in vitro, suggesting a potential for clastogenic (chromosome-breaking) or aneugenic (chromosome loss) effects.[7][8][9][10] The combination of trimethoprim with sulfamethoxazole has also been shown to increase the frequency of micronuclei in rats.[3]
Table 1: Summary of Genotoxicity Data for Trimethoprim
| Assay System | Test Organism/Cell Line | Concentration/Dose | Results | Reference(s) |
| Ames Test | Salmonella typhimurium | Not specified | Non-mutagenic | [1] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | ~500x human plasma level | Negative | [1] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | ~1000x human plasma level | Low level of damage | [1] |
| Chromosomal Aberration | Human leukocytes | Up to 20x human plasma level | Negative | [1] |
| Micronucleus Assay | Human lymphocytes | 1 to 100 µg/ml | Increased micronuclei frequency | [7][8][10] |
| Micronucleus Assay (in vivo) | Rats (with sulfamethoxazole) | Therapeutic doses | Increased micronuclei frequency | [3] |
Carcinogenicity
Long-term studies in animals to evaluate the carcinogenic potential of trimethoprim have not been conducted.[1]
Reproductive and Developmental Toxicity
Trimethoprim can cross the placental barrier and has been shown to affect folate metabolism, raising concerns about its potential for reproductive and developmental toxicity.[11]
Animal studies have demonstrated teratogenic effects, particularly at high doses. In rats, oral doses of 200 mg/kg trimethoprim produced teratogenic effects, mainly cleft palates. The highest dose that did not cause cleft palates was 192 mg/kg.[12] The combination of trimethoprim with sulfamethoxazole also induced cleft palates in rats.[12] Studies in mice have shown that trimethoprim-sulfamethoxazole can cause a range of developmental defects, including skin hemorrhages, microphthalmia, and limb deformities, with increasing dose concentrations.
Supplementation with folinic acid did not significantly ameliorate the toxic effects of trimethoprim/sulfamethoxazole in mice, suggesting that the mechanism may not be solely due to folic acid synthesis inhibition.[13]
Table 2: Summary of Reproductive and Developmental Toxicity Data
| Species | Compound | Dose | Effects | Reference(s) |
| Rat | Trimethoprim | 200 mg/kg | Cleft palate | [12] |
| Rat | Trimethoprim | 192 mg/kg | No cleft palate | [12] |
| Rat | Trimethoprim/Sulfamethoxazole | 88 mg/kg TMP + 355 mg/kg SMX | Cleft palate | [12] |
| Mouse | Trimethoprim/Sulfamethoxazole | 2000 or 3000 mg/kg | 100% incidence of cleft palate in litters | [13] |
Metabolism and Toxicity of Related Compounds
Trimethoprim is primarily metabolized in the liver, with 10-20% of the drug being transformed into various metabolites.[1] The principal metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[1] The formation of reactive metabolites is believed to play a role in some of the idiosyncratic adverse drug reactions associated with trimethoprim, such as skin rashes and liver injury.[10][14][15]
-
Reactive Metabolites: In vitro studies have shown that trimethoprim can be bioactivated to reactive intermediates that can covalently bind to proteins.[15] This protein adduct formation is considered a potential mechanism for initiating an immune response or causing direct cellular toxicity.[15] The formation of a reactive iminoquinone methide intermediate has been proposed.[4]
-
Metabolite Toxicity: While comprehensive quantitative toxicity data for individual metabolites are limited, studies have begun to investigate their reactivity. For instance, α-hydroxy trimethoprim has been shown to covalently bind to liver and skin proteins in vitro.[14] The formation of sulfate and glucuronide conjugates of trimethoprim metabolites has also been observed in lung and skin tissues, respectively, suggesting that extrahepatic metabolism may contribute to tissue-specific toxicities.
Further research is needed to fully characterize the toxicological profiles of individual trimethoprim metabolites.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of trimethoprim and its related compounds can be attributed to several mechanisms, including the primary pharmacological action on folate metabolism and off-target effects involving reactive metabolite formation and subsequent cellular stress.
Inhibition of Dihydrofolate Reductase and Downstream Effects
The primary mechanism of action of trimethoprim is the inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of tetrahydrofolate. This, in turn, disrupts the synthesis of purines, thymidine, and certain amino acids, ultimately interfering with DNA, RNA, and protein synthesis. While this action is more potent against bacterial DHFR, high concentrations or prolonged exposure can affect mammalian DHFR, leading to the observed hematological toxicities.
Figure 1: Trimethoprim's inhibitory effect on mammalian dihydrofolate reductase (DHFR) and downstream consequences leading to hematological toxicity.
Reactive Metabolite Formation and Cellular Stress
The metabolism of trimethoprim by cytochrome P450 enzymes can lead to the formation of reactive metabolites.[4] These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, leading to the formation of neoantigens and triggering immune-mediated hypersensitivity reactions, such as skin rashes and drug-induced liver injury (DILI).[14][15] This process can also induce cellular stress, leading to mitochondrial dysfunction and apoptosis.
Figure 2: Formation of reactive metabolites from trimethoprim and their role in initiating cellular toxicity and hypersensitivity reactions.
Apoptosis Signaling
While the precise apoptotic pathways triggered by trimethoprim are not fully elucidated, drug-induced cellular stress and mitochondrial dysfunction are known to activate intrinsic apoptotic signaling. This typically involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death. Caspase-3 is a key executioner caspase in this process.
Figure 3: Postulated intrinsic apoptosis pathway induced by trimethoprim or its reactive metabolites, leading to the activation of caspase-3.
Experimental Protocols
A variety of standardized in vitro and in vivo assays are utilized to assess the toxicological profile of trimethoprim and its related compounds.
Ames Test (Bacterial Reverse Mutation Assay)
This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Workflow:
-
Strain Selection: Use appropriate histidine-requiring (his- ) strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) that have regained the ability to synthesize histidine. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16][17][18][19][20]
Figure 4: General workflow for the Ames test to assess the mutagenicity of trimethoprim.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals, typically rodents.
Workflow:
-
Animal Selection and Dosing: Use healthy young adult rodents (e.g., mice or rats). Administer the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels. Include a vehicle control and a positive control group.[8][21]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare slides and stain them to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).
-
Microscopic Analysis: Score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.
-
Data Analysis: Determine the frequency of micronucleated PCEs. A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.[21]
Figure 5: General workflow for the in vivo micronucleus test (OECD 474).
Zebrafish Embryo Developmental Toxicity Assay
The zebrafish embryo is a valuable in vivo model for assessing developmental toxicity due to its rapid external development and optical transparency.
Workflow:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Exposure: Place embryos in a multi-well plate and expose them to a range of concentrations of the test compound in embryo medium, typically from a few hours post-fertilization (hpf) for up to 120 hpf.[19][22][23][24]
-
Endpoint Assessment: At various time points (e.g., 24, 48, 72, 96, and 120 hpf), assess a range of morphological and developmental endpoints under a stereomicroscope. These endpoints can include mortality, hatching rate, heart rate, pericardial edema, yolk sac edema, body length, and specific malformations of the head, trunk, and tail.[23][25]
-
Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL), the Lowest-Observed-Adverse-Effect-Level (LOAEL), and the lethal concentration 50 (LC50). A teratogenic index (TI = LC50 / NOAEL) can be calculated to assess the teratogenic potential.[19]
Figure 6: General workflow for the zebrafish embryo developmental toxicity assay.
Conclusion
Trimethoprim exhibits a complex toxicological profile. While its acute toxicity is low, concerns remain regarding its potential for genotoxicity, particularly at high concentrations, and its established reproductive and developmental toxicity in animal models. The formation of reactive metabolites is a key mechanism underlying idiosyncratic adverse reactions such as skin rashes and liver injury. A thorough understanding of these toxicological aspects, facilitated by the standardized experimental protocols outlined in this guide, is crucial for the safe and effective use of trimethoprim in clinical practice and for guiding the development of safer related compounds. Further research is warranted to fully elucidate the toxicological profiles of individual metabolites and the specific signaling pathways involved in trimethoprim-induced toxicities.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. epa.gov [epa.gov]
- 3. In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Hepatotoxicity induced by trimethoprim-sulfamethoxazole in a child with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Genotoxic evaluation of the antimicrobial drug, trimethoprim, in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the Mechanism of Trimethoprim-Induced Skin Rash and Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. racgp.org.au [racgp.org.au]
- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the Mechanism of Trimethoprim-Induced Skin Rash and Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactivation of Trimethoprim to Protein-Reactive Metabolites in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 21. nucro-technics.com [nucro-technics.com]
- 22. oecd.org [oecd.org]
- 23. benchchem.com [benchchem.com]
- 24. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 25. keep.eu [keep.eu]
Navigating the Labyrinth of Purity: A Technical Guide to Regulatory Guidelines for Trimethoprim Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the regulatory landscape surrounding impurities in the antibacterial agent Trimethoprim. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to ensure the quality, safety, and efficacy of Trimethoprim drug substances and products. This guide delves into the specifications laid out by major pharmacopoeias, details the analytical methodologies for impurity profiling, and explores the scientific rationale behind these regulatory standards.
Regulatory Framework for Impurity Control
The control of impurities in active pharmaceutical ingredients (APIs) like Trimethoprim is a critical aspect of ensuring patient safety and is mandated by global regulatory bodies. The primary guidelines are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific monographs in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) providing legally binding standards.
ICH Guidelines:
The foundational ICH guideline for impurities in new drug substances is ICH Q3A(R2) .[1] This guideline establishes a framework for the identification, qualification, and reporting of impurities.[2][3] It introduces key thresholds for impurities:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
For genotoxic impurities, which have the potential to damage DNA and cause cancer even at low levels, the ICH M7(R2) guideline provides a framework for assessment and control, often employing the concept of the Threshold of Toxicological Concern (TTC).[4][5]
Pharmacopoeial Specifications for Trimethoprim Impurities
Both the USP and the EP provide detailed monographs for Trimethoprim, which include specific tests and acceptance criteria for impurities.
United States Pharmacopeia (USP)
The USP monograph for Trimethoprim employs a chromatographic purity method to control related substances. The acceptance criteria are as follows:
| Impurity Type | Acceptance Criteria |
| Any individual impurity | Not more than 0.1% |
| Total impurities | Not more than 0.2% |
Data sourced from the United States Pharmacopeia monograph for Trimethoprim.
European Pharmacopoeia (EP)
The EP monograph for Trimethoprim lists several specified impurities, each with its own acceptance criteria. The monograph has evolved, and different versions may specify different sets of impurities and limits. The following table summarizes the commonly listed impurities and their typical limits. It is crucial to refer to the current version of the EP for the most up-to-date information.
| Impurity | Name | Limit (%) |
| A | 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4(3H)-one | ≤ 0.1 |
| B | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | ≤ 0.1 |
| D | 2,4-diamino-5-(2-bromo-3,4,5-trimethoxybenzyl)pyrimidine | ≤ 0.1 |
| E | 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine | ≤ 0.1 |
| F | 5-(3,4,5-trimethoxybenzyl)pyrimidine | ≤ 0.1 |
| G | 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine | ≤ 0.1 |
| H | 2,4-diamino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidine | ≤ 0.1 |
| I | 2,4-diamino-5-(3-hydroxy-4,5-dimethoxybenzyl)pyrimidine | ≤ 0.1 |
| J | 3,4,5-trimethoxybenzoic acid | ≤ 0.1 |
| Any Unspecified Impurity | - | ≤ 0.10 |
| Total Impurities | - | ≤ 0.2 |
Note: These limits are indicative and should be confirmed against the current European Pharmacopoeia monograph.[3][6] The EP also specifies the use of correction factors for some impurities to account for differences in detector response.[6]
Experimental Protocols for Impurity Determination
Accurate and robust analytical methods are essential for the detection and quantification of Trimethoprim impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.
USP Method for Related Substances
This protocol is a summary of the method described in the USP monograph.
Chromatographic Conditions:
-
Column: 4.6 mm × 25 cm; 5 µm packing L1 (octadecyl silane chemically bonded to porous silica).
-
Mobile Phase: A mixture of a buffer solution (10 mM sodium perchlorate, pH adjusted to 3.6 with phosphoric acid) and methanol (70:30).[7]
-
Flow Rate: 1.3 mL/min.[7]
-
Detection: UV at 280 nm.[7]
-
Injection Volume: 20 µL.[7]
Procedure:
-
Resolution Solution: Prepare a solution containing about 10 µg/mL of Trimethoprim and 5 µg/mL of Diaveridine in the mobile phase.[7]
-
Test Solution: Prepare a solution of Trimethoprim in the mobile phase with a concentration of about 1 mg/mL.[7]
-
System Suitability: Inject the Resolution Solution. The resolution between the Trimethoprim and Diaveridine peaks must be not less than 2.5.
-
Analysis: Inject the Test Solution and record the chromatogram.
-
Calculation: Calculate the percentage of each impurity by the formula: 100 * (ri / (rs + Σri)), where ri is the peak response for each impurity and rs is the peak response for Trimethoprim.
EP Method for Related Substances
The EP monograph often describes two separate HPLC methods to control all specified impurities. The following is a representative protocol.
Chromatographic Conditions (for Impurities E, D, G, B, J, and F):
-
Column: 4.6 mm × 25 cm; 5 µm packing, Hypersil Gold C18 or equivalent.[8]
-
Mobile Phase: A mixture of methanol and a 1.4 g/L solution of sodium perchlorate adjusted to pH 3.6 with phosphoric acid (30:70).[8]
-
Flow Rate: 1.3 mL/min.[8]
-
Detection: UV at 280 nm.[8]
-
Injection Volume: 20 µL.[8]
Procedure:
-
Test Solution: Dissolve 25 mg of Trimethoprim in the mobile phase and dilute to 25 mL.[8]
-
Reference Solution (a): Dilute 1 mL of the Test Solution to 200 mL with the mobile phase.[8]
-
Reference Solution (b): Use a solution of Trimethoprim for system suitability containing impurity E.[8]
-
System Suitability: Inject Reference Solution (b). The resolution between the peaks due to impurity E and Trimethoprim should be at least 2.5. The tailing factor for the Trimethoprim peak should not be more than 2.0.[8]
-
Analysis: Inject the Test Solution and Reference Solution (a).
-
Calculation: The area of any peak corresponding to a specified impurity in the chromatogram of the Test Solution is not greater than the area of the principal peak in the chromatogram of Reference Solution (a) (0.5%), taking into account any correction factors.
Visualizing Key Pathways and Workflows
Mechanism of Action: Inhibition of Folic Acid Synthesis
Trimethoprim exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids. Human cells are less susceptible because Trimethoprim has a much higher affinity for the bacterial DHFR enzyme.[9]
Generalized Synthesis and Potential Impurity Formation
The synthesis of Trimethoprim can be achieved through various routes, often starting from 3,4,5-trimethoxybenzaldehyde. A common pathway involves the condensation with a propionitrile derivative followed by cyclization with guanidine.[10] Impurities can arise from starting materials, intermediates, by-products, and reagents.
Degradation Pathways
Trimethoprim can degrade under various conditions, such as exposure to light (photodegradation), heat, and oxidative or hydrolytic environments.[9][11] Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. [PDF] Mutagenic and carcinogenic structural alerts and their mechanisms of action | Semantic Scholar [semanticscholar.org]
- 5. Mutagenic and carcinogenic structural alerts and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethoprim USP Monograph Reference Guide | Phenomenex [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Trimethoprim Impurity F
AN-TMP-001
Introduction
Trimethoprim is a synthetic antibacterial agent, widely used in the treatment of urinary tract and other bacterial infections. During its synthesis and storage, process-related and degradation impurities can arise, which may affect the safety and efficacy of the final drug product. Regulatory bodies require strict control over these impurities. Trimethoprim Impurity F, chemically known as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a known process-related impurity. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of this compound from the active pharmaceutical ingredient (API).
This method is based on established pharmacopeial procedures and scientific literature, ensuring reliability and compliance with regulatory expectations. The protocol provides a clear and reproducible methodology suitable for quality control laboratories and researchers in pharmaceutical development.
Chemical Structures
Caption: Chemical structures of Trimethoprim and Impurity F.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the detection of this compound.
Materials and Reagents
-
Trimethoprim Reference Standard (CRS)
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Sodium perchlorate (Analytical Grade)
-
Phosphoric acid (Analytical Grade)
-
Water (HPLC Grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol and 10mM Sodium perchlorate solution (pH 3.6 adjusted with phosphoric acid) in a ratio of 30:70 (v/v) |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 40 minutes |
Table 1: Optimized HPLC parameters for the analysis of this compound.
Preparation of Solutions
Mobile Phase:
-
Prepare a 10mM Sodium perchlorate solution by dissolving the appropriate amount in HPLC grade water.
-
Adjust the pH of the Sodium perchlorate solution to 3.6 using phosphoric acid.
-
Mix this solution with Methanol in a 70:30 ratio.
-
Degas the mobile phase before use.
Test Solution:
-
Accurately weigh and dissolve 25 mg of the Trimethoprim sample in the mobile phase.
-
Dilute to 25 mL with the mobile phase in a volumetric flask.
Reference Solution (a):
-
Dilute 1 mL of the Test Solution to 200 mL with the mobile phase.
Reference Solution (b) - System Suitability:
-
Prepare a solution containing a known concentration of Trimethoprim and this compound in the mobile phase.
Experimental Workflow
Caption: A streamlined workflow for the analytical method.
System Suitability
To ensure the validity of the analytical method, system suitability tests must be performed. The following parameters should be evaluated using Reference Solution (b).
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Trimethoprim and Impurity F peaks should be not less than 2.0. |
| Tailing Factor | The tailing factor for the Trimethoprim peak should not be more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the standard solution should not be more than 2.0%. |
Table 2: System suitability requirements.
Data Presentation
The results of the analysis should be presented in a clear and concise manner. The concentration of Impurity F in the sample can be calculated using the peak areas obtained from the chromatograms of the Test Solution and the Reference Solution.
| Sample ID | Retention Time (min) | Peak Area | Concentration (%) |
| Trimethoprim | e.g., 4.90 | e.g., 1500000 | - |
| Impurity F | e.g., 17.44 | e.g., 7500 | e.g., 0.05 |
Table 3: Example of a data summary table for a single sample analysis.
Discussion
The described HPLC method provides excellent separation and resolution for Trimethoprim and its Impurity F. The use of a C18 column with a reversed-phase isocratic elution is a well-established and robust technique for this type of analysis. The mobile phase composition and pH are critical for achieving the desired separation. The detection wavelength of 280 nm provides good sensitivity for both Trimethoprim and Impurity F.
Forced degradation studies can also be performed to ensure the stability-indicating nature of the method. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.
Conclusion
This application note provides a detailed and reliable HPLC method for the detection and quantification of this compound. The protocol is suitable for routine quality control testing and can be validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness. The clear workflow and data presentation format facilitate straightforward implementation in a laboratory setting.
Application Note: HPLC Method for the Quantification of Trimethoprim Impurity F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Trimethoprim Impurity F. Adherence to pharmacopeial standards is critical for ensuring the quality and safety of pharmaceutical products. This document provides a comprehensive protocol, including system suitability parameters, reagent preparation, and chromatographic conditions, based on established pharmacopeial methods. The presented method is suitable for routine quality control analysis of Trimethoprim drug substances and formulations.
Introduction
Trimethoprim is a synthetic antibacterial agent, and like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients. This compound, chemically known as 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is a potential process-related impurity that must be monitored and controlled within specified limits.[1][2][3][4][5][6] This application note provides a reliable HPLC method for the separation and quantification of this specific impurity.
Chemical Structures
| Compound | Structure |
| Trimethoprim |
|
| This compound | 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine[1][2][4] |
Experimental Protocol
This method is based on the principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for the analysis of Trimethoprim and its related substances.[7][8][9][10]
Materials and Reagents
-
Trimethoprim Reference Standard (RS)
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Sodium Perchlorate (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
Chromatographic Conditions
| Parameter | Value |
| Column | Acclaim 120 C18, 4.6 x 250 mm, 5 µm[8] |
| Mobile Phase | Buffer: Methanol (7:3, v/v)[8][9] |
| Buffer | 10 mM Sodium Perchlorate in water, pH adjusted to 3.6 with Phosphoric Acid[8][9] |
| Flow Rate | 1.3 mL/min[8][9] |
| Injection Volume | 20 µL[8][9] |
| Column Temperature | 25°C[8] |
| Detection | UV at 280 nm[8][9] |
| Run Time | Approximately 30 minutes (ensure elution of Impurity F) |
Preparation of Solutions
Buffer Solution: Dissolve an appropriate amount of sodium perchlorate in HPLC grade water to obtain a 10 mM solution. Adjust the pH to 3.6 with phosphoric acid.
Mobile Phase: Prepare a mixture of the Buffer Solution and Methanol in a 7:3 volume ratio. Filter and degas the mobile phase before use.[8][9]
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the Mobile Phase to obtain a known concentration (e.g., 1 µg/mL).
Test Solution: Accurately weigh and dissolve about 25 mg of Trimethoprim in a 25 mL volumetric flask with the Mobile Phase.[8][9] This results in a concentration of approximately 1 mg/mL.
System Suitability Solution: Prepare a solution containing both Trimethoprim and this compound in the Mobile Phase.
System Suitability
The system suitability must be verified before performing the analysis.
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Trimethoprim peak and the this compound peak should be not less than 2.0. |
| Tailing Factor | The tailing factor for the Trimethoprim peak should not be more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the Standard Solution should be not more than 2.0%. |
Data Presentation
The quantification of this compound in a sample is performed by comparing the peak area of Impurity F in the Test Solution to the peak area of the Impurity F in the Standard Solution.
| Sample | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard (Impurity F) | ~22.5[10] | (Area)std | (Conc)std |
| Test Sample (Impurity F) | ~22.5[10] | (Area)spl | (Conc)spl |
Calculation:
The concentration of Impurity F in the sample is calculated using the following formula:
Concentration of Impurity F (µg/mL) = (Peak Area of Impurity F in Test Solution / Peak Area of Impurity F in Standard Solution) x Concentration of Impurity F in Standard Solution
The percentage of Impurity F in the Trimethoprim sample is then calculated as:
% Impurity F = (Concentration of Impurity F in Test Solution / Concentration of Trimethoprim in Test Solution) x 100
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method is specific, accurate, and precise for the quantification of this compound. This application note provides a detailed protocol that can be readily implemented in a quality control laboratory for the routine analysis of Trimethoprim. It is essential to follow good laboratory practices and ensure that the system suitability criteria are met before analyzing any samples.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Trimethoprim EP Impurity F - Protheragen [protheragen.ai]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. dev.klivon.com [dev.klivon.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]
- 7. EP 8.0 monograph: impurity determination of trimethoprim (for impurities E, D, G, B, J and F) using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. USP 38 monograph: impurity determination of trimethoprim using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Application Notes and Protocols for the Validation of Analytical Procedures for Trimethoprim Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a synthetic antibacterial agent, and its purity is critical for the safety and efficacy of the final pharmaceutical product. The International Council for Harmonisation (ICH) guidelines mandate the validation of analytical procedures to ensure that they are suitable for their intended purpose.[1][2][3] This document provides a detailed application note and protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of impurities in Trimethoprim.
The validation process confirms that the analytical procedure is specific, linear, accurate, precise, and robust for the quantification of impurities.[1][3] Forced degradation studies are also a crucial component to demonstrate the stability-indicating nature of the method.[4][5][6]
Analytical Method
A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is widely accepted for the analysis of Trimethoprim and its impurities.[7][8][9] The following method is a representative example based on established pharmacopeial and validated research methods.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm)[9][10] |
| Mobile Phase | A mixture of a buffer solution (e.g., 10mM Sodium perchlorate, pH 3.6 with phosphoric acid) and Methanol (7:3 v/v).[7] An alternative mobile phase could be a mixture of Triethylamine and Acetonitrile (30:70 v/v).[10] |
| Flow Rate | 1.0 - 1.3 mL/min[7][10] |
| Detection | UV at 280 nm[7] or 260 nm[10] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | Approximately 30-55 minutes, sufficient to elute all impurities. |
Validation Parameters and Protocols
The analytical method is validated according to ICH Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][2][11]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
Protocol:
-
Placebo and Blank Analysis: Analyze the diluent (blank) and a placebo solution (containing all excipients without the active pharmaceutical ingredient) to ensure no interfering peaks are observed at the retention times of Trimethoprim and its known impurities.
-
Forced Degradation Study: Subject a sample of Trimethoprim to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[4][5][6]
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for 30 minutes.[12]
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 30 minutes.[12]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 60°C for 4 hours.[4]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light.
-
-
Analyze the stressed samples using the HPLC method. The method is considered specific if all degradation product peaks are well-resolved from the main Trimethoprim peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the analyte peak.
Acceptance Criteria:
-
No interference from blank or placebo at the retention time of Trimethoprim and its impurities.
-
Resolution between Trimethoprim and the closest eluting impurity peak should be greater than 2.0.
-
The peak purity index of the Trimethoprim peak in the chromatograms of stressed samples should be greater than 0.99.
Linearity
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[1]
Protocol:
-
Prepare a stock solution of each known Trimethoprim impurity.
-
Prepare a series of at least five dilutions of each impurity, ranging from the limit of quantitation (LOQ) to 150% of the specification limit for each impurity.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration for each impurity.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Presentation:
| Impurity | Concentration (µg/mL) | Mean Peak Area |
| Impurity A | LOQ | Data |
| 50% | Data | |
| 100% | Data | |
| 120% | Data | |
| 150% | Data | |
| Linearity Results | Correlation Coefficient (r²) | ≥ 0.99 |
| y-intercept | Should be minimal |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[2]
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Protocol: The range is confirmed by the linearity, accuracy, and precision studies. For impurities, the range should typically cover from the reporting level of the impurity to 120% of the specification.[3]
Acceptance Criteria: The method is acceptable over the defined range if the accuracy, precision, and linearity results meet their respective acceptance criteria within this range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.[1]
Protocol:
-
Prepare a sample of Trimethoprim drug substance.
-
Spike the sample with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of each impurity.
Data Presentation:
| Impurity | Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| Impurity A | 50% | Data | Data | Data | |
| 100% | Data | Data | Data | Data | |
| 150% | Data | Data | Data |
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0%.[2]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six separate samples of Trimethoprim spiked with known impurities at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results of each impurity.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculate the %RSD for the combined results from both days/analysts/instruments.
-
Data Presentation:
| Impurity | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Impurity A | Data | Data |
| Impurity B | Data | Data |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 10.0% for impurities.[13] For minor components, it may reach 15% at the limit of quantitation.[2][3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
Data Presentation:
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | Data | Data |
| Impurity B | Data | Data |
Acceptance Criteria:
-
The LOQ should be at or below the reporting threshold for the impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the buffer (e.g., ± 0.1 units)
-
-
Analyze a system suitability solution and a spiked sample under each varied condition.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantitative results of the impurities.
Data Presentation:
| Parameter Varied | Variation | Resolution (Trimethoprim/Impurity X) | Tailing Factor (Trimethoprim) | % Assay of Impurity X |
| Flow Rate | +0.1 mL/min | Data | Data | Data |
| -0.1 mL/min | Data | Data | Data | |
| Temperature | +2°C | Data | Data | Data |
| -2°C | Data | Data | Data |
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits.
-
The quantitative results of the impurities should not be significantly affected by the variations.
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for the validation of an analytical method for Trimethoprim impurities.
Logical Relationship of Validation Parameters
Caption: Interrelationship of validation parameters to establish method suitability.
Conclusion
The validation of an analytical method for the determination of impurities in Trimethoprim is a regulatory requirement and essential for ensuring the quality of the drug substance. By following the detailed protocols for each validation parameter as outlined in this document and adhering to the acceptance criteria stipulated by ICH guidelines, a robust and reliable HPLC method can be established. The use of structured data presentation and clear workflows aids in the comprehensive evaluation and documentation of the validation process.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. biomedres.us [biomedres.us]
- 7. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.umt.edu.pk [journals.umt.edu.pk]
- 10. ijrpb.com [ijrpb.com]
- 11. fda.gov [fda.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. sps.nhs.uk [sps.nhs.uk]
Application Notes and Protocols for the Use of Trimethoprim Impurity F as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Trimethoprim Impurity F as a reference standard in the analysis of Trimethoprim drug substances and products. The protocols detailed below are based on established pharmacopeial methods and are intended to ensure accurate and reliable quantification of this impurity.
Introduction
Trimethoprim is a synthetic antibacterial agent, and like all active pharmaceutical ingredients (APIs), its purity is critical to its safety and efficacy. During the synthesis of Trimethoprim, several process-related impurities and degradation products can arise. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for these impurities.
This compound, chemically known as 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is a known process-related impurity of Trimethoprim. Its effective monitoring and control are essential for ensuring the quality of the final drug product. The use of a well-characterized reference standard of this compound is fundamental for the validation and routine application of analytical methods for its quantification.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the correct handling and use of the reference standard.
| Property | Value |
| Chemical Name | 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine |
| Synonyms | 3-Desmethoxy 3-Bromo Trimethoprim |
| CAS Number | 16285-82-8 |
| Molecular Formula | C₁₃H₁₅BrN₄O₂ |
| Molecular Weight | 339.19 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol and acetonitrile |
Application: Quantitative Analysis of this compound by HPLC
The primary application of this compound as a reference standard is in the quantitative analysis of this impurity in Trimethoprim drug substances and formulations by High-Performance Liquid Chromatography (HPLC). This allows for the accurate determination of the impurity level to ensure it does not exceed the limits set by regulatory authorities.
Experimental Workflow
The general workflow for the quantification of this compound using an external reference standard is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Experimental Protocols
The following protocols are based on the European Pharmacopoeia (EP) method for the analysis of Trimethoprim and its related substances.
Materials and Reagents
-
This compound Reference Standard
-
Trimethoprim Reference Standard
-
Trimethoprim sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium perchlorate
-
Phosphoric acid
-
Deionized water
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the separation of Trimethoprim and its impurities, including Impurity F.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing |
| Mobile Phase | Methanol and 1.4 g/L sodium perchlorate solution (pH adjusted to 3.6 with phosphoric acid) in a 30:70 (v/v) ratio[1] |
| Flow Rate | 1.3 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 20 µL[1] |
| Run Time | Approximately 40 minutes[1] |
Preparation of Solutions
-
Dissolve 1.4 g of sodium perchlorate in 700 mL of deionized water.
-
Adjust the pH of the solution to 3.6 with phosphoric acid.
-
Add 300 mL of methanol to the aqueous solution.
-
Mix well and degas the mobile phase before use.
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This yields a stock solution of approximately 100 µg/mL.
-
Pipette 1.0 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase. This yields a working standard solution of approximately 1.0 µg/mL.
-
Accurately weigh approximately 25 mg of the Trimethoprim sample into a 25 mL volumetric flask.[1]
-
Dissolve and dilute to volume with the mobile phase. This yields a test solution with a nominal concentration of 1000 µg/mL.[1]
-
Prepare a solution containing a known concentration of Trimethoprim and Trimethoprim Impurity E in the mobile phase. The European Pharmacopoeia specifies a system suitability solution containing Trimethoprim and impurity E to ensure adequate resolution.[1]
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution between Trimethoprim and Impurity E) meet the predefined criteria. According to the EP monograph, the resolution between the peaks due to impurity E and trimethoprim should be at least 2.5.[1]
-
Inject the Working Standard Solution (Impurity F) to determine the retention time and response factor for Impurity F.
-
Inject the Test Solution (Trimethoprim Sample) and record the chromatogram.
Data Analysis and Quantification
The relationship between the different solutions prepared and the final quantification is illustrated below.
Caption: Logical relationship for the quantification of Impurity F.
-
Identify the peak corresponding to this compound in the chromatogram of the Test Solution by comparing its retention time with that of the Working Standard Solution.
-
Integrate the peak area of Impurity F in the chromatogram of the Test Solution.
-
Calculate the concentration of this compound in the sample using the following formula:
% Impurity F = (AreaImpurity F in Sample / AreaImpurity F in Standard) x (ConcImpurity F in Standard / ConcSample) x 100
Method Validation Characteristics
When using this compound as a reference standard for a quantitative method, the analytical procedure should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for key validation parameters.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the peak of Impurity F from Trimethoprim and other known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit). |
| Accuracy | Recovery of 90-110% for spiked samples at different concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% for multiple injections of the same standard solution. |
| Precision (Intermediate Precision) | RSD ≤ 10% when the analysis is performed by different analysts on different days with different equipment. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥ 10). |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified (typically with a signal-to-noise ratio of ≥ 3). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, column temperature). |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quantification of this impurity in Trimethoprim drug substances and products. The detailed protocols and application notes provided herein offer a robust framework for researchers, scientists, and drug development professionals to implement effective quality control measures, ensuring compliance with regulatory requirements and contributing to the overall safety and efficacy of Trimethoprim-containing medicines.
References
Application Notes and Protocols for Quality Control Testing of Trimethoprim Impurity F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a synthetic antibiotic that functions as a dihydrofolate reductase inhibitor.[1] It is frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections, including urinary tract infections and methicillin-resistant Staphylococcus aureus (MRSA) skin infections.[2] The quality and purity of Trimethoprim are critical for its safety and efficacy. Pharmaceutical impurities, which are unwanted chemicals, can arise during the manufacturing process or upon storage and may impact the quality and safety of the drug product.[3]
International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities in new drug substances and products.[4][5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities to ensure patient safety.[4] Trimethoprim Impurity F, chemically known as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[7][8] As a process-related impurity or potential degradation product, its presence in Trimethoprim drug substance and finished products must be carefully controlled within established limits.[3]
This document provides detailed application notes and experimental protocols for the quality control testing of this compound using High-Performance Liquid Chromatography (HPLC), in line with pharmacopeial standards.
Data Presentation
Table 1: Chemical and Pharmacopeial Information for this compound
| Parameter | Information |
| Chemical Name | 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[9] |
| Synonym | 3-Desmethoxy 3-Bromo Trimethoprim[9] |
| CAS Number | 16285-82-8[9] |
| Molecular Formula | C₁₃H₁₅BrN₄O₂[9] |
| Molecular Weight | 339.19 g/mol [9] |
| Pharmacopeia | European Pharmacopoeia (EP), United States Pharmacopeia (USP)[7][8] |
Table 2: Pharmacopeial Acceptance Criteria for Trimethoprim Impurities
| Pharmacopeia | Impurity Specification | Limit |
| European Pharmacopoeia (EP) | Any unspecified impurity | ≤ 0.10% |
| Total impurities | ≤ 0.4% | |
| United States Pharmacopeia (USP) | Any individual impurity | Not more than 0.1%[10] |
| Total impurities | Not more than 0.2%[10] |
Experimental Protocols
The following protocols are based on methods described in the European Pharmacopoeia and United States Pharmacopeia for the analysis of Trimethoprim and its related substances.
Protocol 1: HPLC Method for this compound (Based on EP Monograph)
This method is suitable for the separation and quantification of this compound and other related substances.
1. Materials and Reagents:
-
Trimethoprim Reference Standard (RS)
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Sodium perchlorate
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[7]
-
Mobile Phase: A filtered and degassed mixture of 30 volumes of methanol and 70 volumes of a 1.4 g/L solution of sodium perchlorate, adjusted to a pH of 3.6 with phosphoric acid.[7]
-
Flow Rate: 1.3 mL/min[7]
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection Wavelength: 280 nm[7]
-
Injection Volume: 20 µL[7]
3. Preparation of Solutions:
-
Test Solution: Accurately weigh and dissolve about 25.0 mg of the Trimethoprim sample in the Mobile Phase and dilute to 25.0 mL with the Mobile Phase.
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 200.0 mL with the Mobile Phase.
-
Reference Solution (b) (for System Suitability): Prepare a solution containing a known concentration of Trimethoprim RS and this compound RS in the Mobile Phase.
4. System Suitability:
-
Inject Reference Solution (b).
-
The resolution between the peaks due to Trimethoprim and another specified impurity (e.g., Impurity E) should be not less than 2.5.[11]
-
The tailing factor for the Trimethoprim peak should be not more than 2.0.[11]
5. Procedure:
-
Inject the Test Solution and record the chromatogram.
-
Identify the peak corresponding to Impurity F based on its relative retention time (approximately 4.0 with respect to Trimethoprim).[7]
-
Calculate the percentage of Impurity F in the Trimethoprim sample using the peak area from the chromatogram of the Test Solution and the concentration of Trimethoprim in Reference Solution (a).
Protocol 2: HPLC Method for this compound (Based on USP Monograph)
This method provides an alternative chromatographic system for the analysis of Trimethoprim impurities.
1. Materials and Reagents:
-
Trimethoprim Reference Standard (RS)
-
Diaveridine (for system suitability)
-
Methanol (HPLC grade)
-
Sodium perchlorate
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Base-deactivated C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of a 10 mM sodium perchlorate solution (adjusted to pH 3.6 with phosphoric acid) and methanol (7:3).
-
Flow Rate: 1.3 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Test Solution: Accurately weigh and dissolve about 25.0 mg of the Trimethoprim sample in the Mobile Phase and dilute to 25.0 mL with the Mobile Phase.
-
Resolution Solution (for System Suitability): Prepare a solution containing approximately 10 µg/mL of USP Trimethoprim RS and 5 µg/mL of diaveridine in the Mobile Phase.
4. System Suitability:
-
Inject the Resolution Solution.
-
The resolution between the Trimethoprim and diaveridine peaks must be at least 2.5.
5. Procedure:
-
Inject the Test Solution and record the chromatogram for at least 11 times the retention time of the Trimethoprim peak.
-
Measure the peak responses for all impurities.
-
Calculate the percentage of each impurity using the formula provided in the USP monograph, applying a relative response factor if necessary. For Impurity F, the relative response factor is typically considered 1.0 unless otherwise specified.[10]
Visualizations
Caption: Quality Control Workflow for this compound Testing.
Caption: Mechanism of Action of Trimethoprim and Sulfonamides.
References
- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. tasianinch.com [tasianinch.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scribd.com [scribd.com]
- 8. USP 38 monograph: impurity determination of trimethoprim using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. EP 8.0 monograph: impurity determination of trimethoprim (for impurities E, D, G, B, J and F) using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Application Notes and Protocols for Trimethoprim Impurity Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate detection and quantification of impurities in Trimethoprim, a widely used antibiotic, is critical for ensuring its safety, efficacy, and compliance with regulatory standards. Effective sample preparation is a foundational step in the analytical workflow, directly impacting the reliability of impurity profiling. This document provides detailed application notes and protocols for various sample preparation techniques applicable to the analysis of Trimethoprim and its related substances. The choice of method depends on the sample matrix, the concentration of impurities, and the analytical technique employed, typically High-Performance Liquid Chromatography (HPLC).
Core Sample Preparation Techniques
Three primary techniques are commonly employed for preparing Trimethoprim samples for impurity analysis:
-
Simple Dilution: The most straightforward technique, suitable for bulk drug substances and simple dosage forms where the concentration of Trimethoprim and its impurities are within the optimal range of the analytical instrument.
-
Solid-Phase Extraction (SPE): A technique used for sample clean-up and concentration of analytes from complex matrices, or for trace-level impurity analysis. It is particularly useful when analyzing samples with low impurity levels or significant matrix interference.
-
Liquid-Liquid Extraction (LLE): A classic separation technique based on the differential partitioning of compounds between two immiscible liquid phases. It is effective for separating the drug and its impurities from interfering excipients or complex sample matrices.
Technique 1: Simple Dilution
This is the most common and simplest method for the preparation of Trimethoprim bulk drug substance and finished product for impurity analysis, as referenced in pharmacopeial monographs.[1][2]
Experimental Protocol
Objective: To dissolve the Trimethoprim sample in a suitable solvent for direct injection into an HPLC system.
Materials:
-
Trimethoprim sample (bulk drug substance or powdered tablets)
-
Volumetric flasks (e.g., 25 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
HPLC-grade mobile phase (as per the specific analytical method) or a suitable solvent mixture (e.g., Methanol:Water 50:50, v/v)
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 25 mg of the Trimethoprim sample.[1][2]
-
Transfer the weighed sample into a 25 mL volumetric flask.
-
Add a portion of the mobile phase or a suitable diluent to the flask.
-
Use an ultrasonic bath for about 5-10 minutes to ensure complete dissolution of the sample.
-
Allow the solution to return to room temperature.
-
Dilute the solution to the final volume with the mobile phase or diluent and mix thoroughly.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Workflow Diagram
Technique 2: Solid-Phase Extraction (SPE)
SPE is employed for sample clean-up and concentration, particularly for samples with complex matrices or when analyzing trace impurities. While specific data on the recovery of Trimethoprim impurities is limited in publicly available literature, the following protocol is a representative method for the extraction of Trimethoprim from aqueous matrices, which can be adapted for impurity analysis. The quantitative data presented is for Trimethoprim.
Experimental Protocol
Objective: To isolate and concentrate Trimethoprim and its related substances from a complex sample matrix using a C18 SPE cartridge.
Materials:
-
Trimethoprim sample
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
SPE vacuum manifold
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Deionized water
-
pH adjustment solutions (e.g., Formic acid, Ammonium hydroxide)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: Dissolve the Trimethoprim sample in an appropriate solvent and dilute with water. Adjust the pH of the sample solution to be compatible with the sorbent and analytes. For Trimethoprim, a slightly basic pH can be beneficial for retention on a C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of Methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove any unretained interfering compounds. A mild organic wash (e.g., 5% Methanol in water) can also be used to remove more strongly adsorbed interferences, but this step must be optimized to prevent loss of the analytes of interest.
-
Elution: Elute the retained Trimethoprim and its impurities from the cartridge using a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as Methanol or Acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
The sample is now ready for injection into the HPLC system.
Workflow Diagram
Technique 3: Liquid-Liquid Extraction (LLE)
LLE is a useful technique for separating Trimethoprim and its impurities from samples containing excipients that are soluble in the initial sample solvent but have different solubility in an immiscible extraction solvent. The following is a general protocol that can be adapted for this purpose.
Experimental Protocol
Objective: To selectively extract Trimethoprim and its related substances from an aqueous solution into an organic solvent.
Materials:
-
Trimethoprim sample
-
Separatory funnel or centrifuge tubes
-
Immiscible organic solvent (e.g., Ethyl acetate, Dichloromethane)
-
Aqueous buffer solutions for pH adjustment
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Dissolution: Dissolve the Trimethoprim sample in an aqueous buffer. The pH of the aqueous phase should be adjusted to ensure the analytes are in a neutral form to facilitate their transfer into the organic phase. For Trimethoprim, a slightly basic pH is generally suitable.
-
Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate) to the aqueous sample solution in a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for 1-2 minutes to allow for the partitioning of the analytes into the organic phase.
-
Allow the two phases to separate. If an emulsion forms, centrifugation can be used to break it.
-
Phase Separation: Carefully collect the organic layer containing the extracted analytes. The extraction step can be repeated with fresh organic solvent to improve recovery.
-
Drying and Evaporation: The combined organic extracts can be dried over anhydrous sodium sulfate. The solvent is then evaporated to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
The sample is now ready for injection into the HPLC system.
Workflow Diagram
Data Presentation: Comparison of Techniques
The following table summarizes the quantitative aspects of the described sample preparation techniques. It is important to note that while recovery data for Trimethoprim in complex matrices is available, specific recovery data for its impurities is not widely published.
| Parameter | Simple Dilution | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Applicability | Bulk drug, simple formulations | Complex matrices, trace analysis | Samples with interfering excipients |
| Analyte Recovery | Not applicable (direct dissolution) | >80% for Trimethoprim[1] | Variable, dependent on solvent and pH |
| Precision (%RSD) | < 2% (typically) | < 15% for Trimethoprim[1] | Dependent on technique and analyst |
| Limit of Quantification | Dependent on analytical method | Lower LOQ achievable due to concentration step (e.g., 11.8 µg/L for TMP in plasma[1]) | Can lower LOQ through concentration |
| Sample Clean-up | Minimal | Excellent | Good |
| Solvent Consumption | Low | Moderate | High |
| Time per Sample | ~15-20 minutes | ~30-45 minutes | ~25-40 minutes |
Note on Quantitative Data: The provided recovery and precision data for SPE are for Trimethoprim in complex matrices (e.g., plasma) and may not be directly representative of impurity recovery from a bulk drug or simple formulation. The efficiency of SPE and LLE for specific impurities should be validated on a case-by-case basis.
Conclusion
The choice of sample preparation technique for Trimethoprim impurity analysis is a critical decision that influences the quality and reliability of the analytical results. For routine analysis of bulk drug and simple formulations, Simple Dilution is often sufficient and is the method recommended by pharmacopoeias. For more challenging matrices or when trace-level impurities are of interest, Solid-Phase Extraction offers excellent sample clean-up and concentration capabilities. Liquid-Liquid Extraction provides a valuable alternative for removing specific types of interfering substances. The protocols and data presented herein serve as a guide for researchers and scientists to select and implement the most appropriate sample preparation strategy for their specific analytical needs in Trimethoprim impurity analysis. Method validation, including specificity, linearity, accuracy, and precision, is essential when developing or adapting any of these techniques for a new application or impurity.
References
Application Note: Chromatographic Separation of Trimethoprim and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a synthetic antibacterial agent, often used in combination with sulfamethoxazole, that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria. The purity of Trimethoprim is critical for its safety and efficacy. This application note provides detailed protocols for the chromatographic separation of Trimethoprim from its known process-related impurities and degradation products using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). The methods described are based on established pharmacopoeial monographs and peer-reviewed scientific literature to ensure robustness and reliability.
Chromatographic Methods and Data
Several reversed-phase HPLC and UPLC methods have been successfully employed for the analysis of Trimethoprim and its impurities. The selection of the method often depends on the specific impurities being targeted and the desired analytical speed. Below is a summary of commonly used methods and their key parameters.
Method 1: European Pharmacopoeia (EP) 8.0 Monograph Method
This method is suitable for the determination of specified impurities in Trimethoprim, including impurities E, D, G, B, J, and F.[1]
Table 1: Chromatographic Conditions based on EP 8.0
| Parameter | Condition |
| Instrumentation | Thermo Scientific Dionex UltiMate 3000 LC system or equivalent[1] |
| Column | Thermo Scientific Hypersil Gold C18, 5 µm, 4.6 x 150 mm or equivalent[1] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Solution containing 1.0 g/L of sodium perchlorate and 1.0 g/L of anhydrous sodium acetate, adjusted to pH 6.0 with sodium hydroxide |
| Gradient | Refer to the specific monograph for the detailed gradient program. |
| Flow Rate | 1.3 mL/min[2][3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[2][3] |
| Injection Volume | 20 µL |
Method 2: United States Pharmacopeia (USP) 38 Monograph Method
The USP monograph provides another standardized method for the impurity profiling of Trimethoprim.[4]
Table 2: Chromatographic Conditions based on USP 38
| Parameter | Condition |
| Instrumentation | Thermo Scientific Dionex UltiMate 3000 LC system or equivalent[4] |
| Column | Thermo Scientific Acclaim 120 C18, 5 µm, 4.6 x 250 mm or equivalent[4] |
| Mobile Phase | A mixture of buffer (prepared by dissolving ammonium acetate in water, adjusting pH to 5.8 with glacial acetic acid) and acetonitrile in a gradient elution mode. |
| Gradient | Refer to the specific monograph for the detailed gradient program. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 20 µL |
Method 3: Gradient HPLC Method for Process Impurities
This method was developed for the detection of significant process-related impurities not covered by some compendial methods.[6][7]
Table 3: Chromatographic Conditions for Process Impurities
| Parameter | Condition |
| Instrumentation | HPLC system with gradient capability and UV detector[6][7] |
| Column | Reversed-phase C18 or C8 column |
| Mobile Phase | Gradient elution with a mobile phase consisting of 0.25% triethylamine (TEA) and 0.1% formic acid (pH 5.8) in water and acetonitrile.[6][7] |
| Gradient | A typical gradient would involve increasing the proportion of acetonitrile over time to elute more retained impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm[8] |
| Injection Volume | 20 µL |
Experimental Protocols
Preparation of Standard and Sample Solutions
a. Standard Solution Preparation:
-
Accurately weigh a suitable amount of Trimethoprim Reference Standard (RS) and the relevant impurity reference standards.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase components or methanol) to obtain a known concentration (e.g., 0.1 mg/mL for Trimethoprim and 1 µg/mL for each impurity).
-
Sonication may be used to ensure complete dissolution.
b. Sample Solution Preparation:
-
Accurately weigh and transfer about 25 mg of the Trimethoprim sample into a 25 mL volumetric flask.
-
Add the diluent to dissolve the sample, sonicate if necessary, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC or UPLC system according to the parameters specified in the chosen method (Table 1, 2, or 3).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution(s) to determine the retention times and response factors of Trimethoprim and its impurities.
-
Inject the sample solution.
-
After each injection, run the gradient and allow the column to re-equilibrate to the initial conditions before the next injection.
Data Analysis and Quantification
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Integrate the peak areas for Trimethoprim and all identified impurities.
-
Calculate the concentration of each impurity using the external standard method. The percentage of each impurity can be calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) x (Concentration_standard / Concentration_sample) x 100%
For unknown impurities, their percentage can be estimated using the peak area normalization method relative to the Trimethoprim peak, assuming a response factor of 1.0 if the actual response factor is unknown.
Forced Degradation Studies
To ensure the stability-indicating nature of the chromatographic method, forced degradation studies are essential. These studies involve subjecting the Trimethoprim sample to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.[9]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.[9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.[9]
-
Thermal Degradation: Dry heat at 105°C for a specified duration.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) or a combination of UV and visible light.
After exposure to the stress conditions, the samples are prepared and analyzed using the developed chromatographic method to assess the separation of degradation products from Trimethoprim and its known impurities.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of Trimethoprim and its impurities.
Caption: Workflow for Trimethoprim Impurity Analysis.
The following diagram illustrates the logical steps involved in a forced degradation study.
Caption: Forced Degradation Study Workflow.
References
- 1. EP 8.0 monograph: impurity determination of trimethoprim (for impurities E, D, G, B, J and F) using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP 38 monograph: impurity determination of trimethoprim using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. journals.umt.edu.pk [journals.umt.edu.pk]
- 9. cjhp-online.ca [cjhp-online.ca]
Application Note: Forced Degradation Studies of Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. As mandated by regulatory bodies such as the International Conference on Harmonisation (ICH), these studies are essential for developing stability-indicating analytical methods, elucidating the degradation pathways of drug substances, and understanding the intrinsic stability of a molecule. This application note provides a detailed protocol and data summary for conducting forced degradation studies on Trimethoprim, an antibiotic commonly used to treat urinary tract infections.
Trimethoprim is susceptible to degradation under various environmental conditions. A thorough understanding of its degradation profile is crucial for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document outlines protocols for subjecting Trimethoprim to hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials and Equipment
Reagents:
-
Trimethoprim reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphate buffer
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven for thermal studies
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Reflux condenser
Experimental Protocols
The following protocols are designed to induce a target degradation of 5-20%, which is generally sufficient for method validation and the identification of relevant degradation products.
Acidic Hydrolysis
-
Preparation: Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
-
Stress Condition: Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 N HCl.
-
Incubation: Reflux the solution at 60°C for 30 minutes.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.
-
Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by HPLC.
-
Note: If no significant degradation is observed, the concentration of HCl can be increased to 1 N and the reflux time extended.
Alkaline Hydrolysis
-
Preparation: Prepare a Trimethoprim stock solution as described in the acidic hydrolysis protocol.
-
Stress Condition: Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 N NaOH.
-
Incubation: Reflux the solution at 60°C for 30 minutes.
-
Neutralization: After incubation, cool the solution and neutralize with an equivalent amount of 0.1 N HCl.
-
Analysis: Prepare the sample for HPLC analysis by diluting it to an appropriate concentration.
Oxidative Degradation
-
Preparation: Prepare a Trimethoprim stock solution.
-
Stress Condition: Mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
-
Note: The concentration of hydrogen peroxide can be increased (e.g., to 30%) or the incubation time extended if the desired level of degradation is not achieved.
Photolytic Degradation
-
Preparation: Prepare a solution of Trimethoprim in water or a suitable solvent.
-
Exposure: Expose the solution to a light source in a photostability chamber. According to ICH guidelines, the exposure should be a minimum of 1.2 million lux hours and 200 watt-hours per square meter.
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analysis: After the exposure period, dilute the samples and analyze by HPLC.
Thermal Degradation
-
Preparation: Place the solid Trimethoprim powder in a petri dish or a suitable container.
-
Exposure: Heat the sample in an oven at a temperature of 70-80°C for a specified period (e.g., 24-48 hours).
-
Analysis: After exposure, dissolve a known amount of the solid in a suitable solvent, dilute to the desired concentration, and analyze by HPLC.
Data Presentation
The following table summarizes the quantitative data obtained from forced degradation studies of Trimethoprim under various stress conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 60°C | 30 minutes | ~5-15% | Hydrolyzed pyrimidine and trimethoxybenzyl moieties |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 30 minutes | ~5-10% | Similar to acidic hydrolysis products |
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 24 hours | ~10-25% | N-oxide derivatives, hydroxylated products |
| Photolytic Degradation | UV/Visible Light | Ambient | As per ICH | Variable | Photolytic isomers, oxidized products |
| Thermal Degradation | Dry Heat | 80°C | 45 days | >10% | Thermally catalyzed hydrolysis and oxidation products |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of Trimethoprim.
Potential Degradation Pathways of Trimethoprim
Caption: Potential degradation pathways of Trimethoprim under different stress conditions.
Conclusion
The forced degradation studies outlined in this application note provide a comprehensive framework for assessing the stability of Trimethoprim. The provided protocols can be adapted based on the specific formulation and analytical method being used. The summarized data and visualized pathways offer valuable insights for researchers and drug development professionals in developing robust and stable Trimethoprim formulations and for the validation of stability-indicating methods. It is crucial to characterize the identified degradation products to assess their potential toxicity and impact on the overall safety profile of the drug product. Further studies using techniques like mass spectrometry (MS) are recommended for the structural elucidation of the degradation products.
Application Notes and Protocols for the Development of a Stability-Indicating Method for Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is an antibacterial agent, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections. To ensure the quality, safety, and efficacy of pharmaceutical products containing Trimethoprim, it is crucial to develop and validate a stability-indicating analytical method. This method is essential for accurately quantifying the drug substance and detecting any degradation products that may form during manufacturing, storage, and shelf-life.
These application notes provide a comprehensive guide to developing a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for Trimethoprim. The protocols outlined below are based on established scientific literature and adhere to the principles of the International Council for Harmonisation (ICH) guidelines.
Method Development and Optimization
The primary goal of the method development is to achieve adequate separation between Trimethoprim and its potential degradation products. A reverse-phase HPLC method is commonly employed for this purpose.
Chromatographic Conditions
Several chromatographic systems have been reported for the analysis of Trimethoprim. The following table summarizes a selection of reported conditions. The choice of a specific method will depend on the available instrumentation and the specific requirements of the analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Inertsil C8 (100 x 4.6mm, 5µ)[1] | ODS (250×4.6 mm i.d., 5 μm)[2][3] |
| Mobile Phase | Water:Acetonitrile:Triethylamine (838:160:2, v/v), pH 5.5[4] | Acetonitrile:Potassium dihydrogen phosphate buffer (pH 6.5) (35:65, v/v)[1] | Water:Acetonitrile:Triethylamine (700:299:1, v/v/v), pH 5.7[3] |
| Flow Rate | 1.4 mL/min[4] | 1.0 mL/min[1] | 0.8 mL/min[3] |
| Detection Wavelength | 254 nm[4] | 250 nm[1] | 254 nm[2][3] |
| Column Temperature | Ambient | Ambient[1] | Room temperature[2][3] |
| Injection Volume | 20 µL | 10 µL | 20 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Trimethoprim reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Sample Solution: For drug products, the sample preparation will depend on the dosage form (e.g., tablets, oral solution). It may involve grinding, dissolution, and filtration to remove excipients.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The method is then used to analyze the stressed samples to ensure that the degradation products are well-separated from the parent drug peak.
Protocol for Forced Degradation Studies
-
Prepare Stock Solutions: Prepare a stock solution of Trimethoprim in a suitable solvent.
-
Subject to Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for a specified period (e.g., 4 hours).
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for a specified period (e.g., 4 hours).
-
Oxidative Degradation: Treat with 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 60-80°C) for a specified period (e.g., 24-72 hours).
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) or sunlight for a specified period.
-
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic solutions. Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using the developed HPLC method.
Summary of Forced Degradation Data
The following table summarizes typical degradation observed for Trimethoprim under various stress conditions, as reported in the literature. The extent of degradation can vary depending on the exact experimental conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) |
| Acid Hydrolysis | 0.1 N - 1.0 N HCl[3] | 4 - 48 hours | 60 - 80°C | 5 - 15% |
| Base Hydrolysis | 0.1 N - 1.0 N NaOH[3] | 4 - 48 hours | 60 - 80°C | 10 - 25% |
| Oxidative Degradation | 3 - 30% H₂O₂[3] | 24 - 48 hours | Room Temp. | 15 - 40% |
| Thermal Degradation | Dry Heat | 24 - 72 hours | 70 - 100°C | 5 - 10% |
| Photolytic Degradation | UV light (254 nm) | 24 - 48 hours | Room Temp. | 10 - 20% |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Validation Protocol
-
Specificity: Analyze blank, placebo, Trimethoprim standard, and stressed samples to demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
-
Linearity: Analyze a series of at least five concentrations of Trimethoprim over a specified range. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1.
-
Range: The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Perform recovery studies by adding known amounts of Trimethoprim to a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within an acceptable range (typically 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The relative standard deviation (RSD) for precision studies should typically be less than 2%.
-
-
Detection Limit (LOD) and Quantitation Limit (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the effect on the results. The method should remain unaffected by small, deliberate variations in parameters.
Summary of Validation Parameters
The following table presents typical acceptance criteria for the validation of a stability-indicating method for Trimethoprim.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of Trimethoprim. Peak purity of the analyte peak should be demonstrated. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | System suitability parameters should remain within acceptable limits. |
Visualizations
Experimental Workflow
Caption: Workflow for Developing a Stability-Indicating Method.
Trimethoprim Degradation Pathway
Trimethoprim can degrade through several pathways, primarily involving modifications to the pyrimidine ring and the trimethoxybenzyl group. The following diagram illustrates some of the reported degradation pathways.
Caption: Potential Degradation Pathways of Trimethoprim.
Conclusion
The development and validation of a stability-indicating method are critical for ensuring the quality and stability of Trimethoprim drug products. The protocols and data presented in these application notes provide a comprehensive framework for researchers and scientists to establish a reliable and robust analytical method. By following these guidelines, drug development professionals can generate accurate stability data that meets regulatory requirements and ensures patient safety.
References
- 1. propulsiontechjournal.com [propulsiontechjournal.com]
- 2. Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of UPLC in Trimethoprim Impurity Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a synthetic antibacterial agent, widely used in combination with sulfamethoxazole for the treatment of various bacterial infections. As with any active pharmaceutical ingredient (API), the purity of trimethoprim is critical to its safety and efficacy. Impurity profiling is a key aspect of drug development and quality control, ensuring that the levels of any process-related impurities and degradation products are within acceptable limits.
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique for the separation, identification, and quantification of impurities in pharmaceutical substances. Its advantages over conventional High-Performance Liquid Chromatography (HPLC) include higher resolution, increased sensitivity, and significantly shorter analysis times, making it an ideal tool for the comprehensive analysis of trimethoprim and its related substances.
These application notes provide a detailed overview and protocols for the use of UPLC in the impurity profiling of trimethoprim, including a validated stability-indicating method and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.
UPLC Method for the Determination of Trimethoprim and its Impurities
This section details a UPLC method capable of separating trimethoprim from its known process impurities and degradation products.
Chromatographic Conditions
A summary of the UPLC chromatographic conditions is presented in the table below.
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% v/v Phosphoric acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Elution | A gradient program is often employed for optimal separation. A typical gradient might start with a high percentage of aqueous phase and ramp up the organic phase. For example: 0-1 min (95% A), 1-5 min (95-50% A), 5-7 min (50% A), 7-8 min (50-95% A), 8-10 min (95% A). |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 1.0 µL |
| Detector | Photodiode Array (PDA) Detector |
| Detection Wavelength | 210 nm[1] and 280 nm[2] |
| Run Time | Approximately 10 minutes |
Reagents and Sample Preparation
Reagents:
-
Acetonitrile (UPLC grade)
-
Phosphoric acid (AR grade)
-
Water (UPLC grade)
-
Trimethoprim Reference Standard (RS)
-
Trimethoprim Sample (API or formulation)
Standard Solution Preparation (Example Concentration):
-
Accurately weigh about 25 mg of Trimethoprim RS into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a solution with a concentration of approximately 1 mg/mL.
-
Further dilute a portion of this solution with the mobile phase to achieve a final concentration of about 0.1 mg/mL.
Sample Solution Preparation (Example Concentration):
-
Accurately weigh a quantity of the trimethoprim sample equivalent to 25 mg of trimethoprim into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Experimental Workflow for Trimethoprim Impurity Profiling
The following diagram illustrates the general workflow for the UPLC-based impurity profiling of trimethoprim.
Caption: General workflow for UPLC-based impurity profiling of trimethoprim.
Known and Potential Impurities of Trimethoprim
Several process-related impurities and degradation products of trimethoprim have been identified. A non-exhaustive list is provided below. The retention times are relative and will vary based on the specific chromatographic conditions.
| Impurity Name | Structure | Typical Relative Retention Time (RRT) |
| Trimethoprim | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | 1.00 |
| Impurity A | 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine[3][4] | ~1.15 |
| Impurity B | 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine[3][4] | ~1.25 |
| Diaveridine (related substance) | 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine | ~0.85 |
| Trimethoprim N-Oxides | - | Variable |
Forced Degradation Studies (Stability-Indicating Method)
Forced degradation studies are essential to develop a stability-indicating UPLC method. These studies help to identify potential degradation products that may arise during storage and handling, and to demonstrate the specificity of the analytical method in the presence of these degradants.
Protocol for Forced Degradation
Sample: Prepare a solution of trimethoprim at a concentration of approximately 1 mg/mL in a suitable solvent.
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 4 hours.[5]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration suitable for UPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 4 hours.[5]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration suitable for UPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[5]
-
Dilute to a final concentration suitable for UPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid trimethoprim powder to dry heat at 60°C for 4 hours.[5]
-
Prepare a sample solution from the heat-stressed powder.
-
-
Photolytic Degradation:
-
Expose the trimethoprim solution to UV light (e.g., 254 nm) for a specified period.
-
Analyze the resulting solution.
-
Data Presentation of Forced Degradation Studies
The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation and the formation of any new impurities.
| Stress Condition | Duration | Temperature | % Degradation of Trimethoprim | Number of Degradation Peaks |
| 0.1 N HCl | 4 hours | 60°C | 4.96%[5] | 1 |
| 0.1 N NaOH | 4 hours | 60°C | 8.97%[5] | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 6.25%[5] | 1 |
| Dry Heat | 4 hours | 60°C | Minimal | - |
| Wet Heat | 6 hours | 60°C | 1.07%[5] | 1 |
Method Validation
The developed UPLC method for trimethoprim impurity profiling should be validated in accordance with ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated over a range of concentrations. For instance, a linear range of 5-30 µg/mL for trimethoprim has been reported.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, with acceptable recovery typically being within 98-102%.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for precision should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Logical Relationship of Method Development and Validation
The following diagram illustrates the logical flow from method development to validation for trimethoprim impurity profiling.
Caption: Logical flow of UPLC method development and validation for impurity profiling.
Conclusion
The use of UPLC provides a rapid, sensitive, and reliable approach for the impurity profiling of trimethoprim. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust UPLC method for the quality control of trimethoprim. The stability-indicating nature of the described method ensures that all potential degradation products are effectively separated and quantified, thereby guaranteeing the safety and quality of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Trimethoprim and Impurity F in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Trimethoprim and its related substance, Impurity F, during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the chemical structures of Trimethoprim and Impurity F, and how do they differ?
A1: Trimethoprim is chemically known as 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. Impurity F is identified as 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine. The primary structural difference lies in the substitution on the benzyl ring. Trimethoprim possesses three methoxy groups at the 3, 4, and 5 positions, whereas Impurity F has a bromine atom at the 3-position and methoxy groups at the 4 and 5 positions. This seemingly minor difference in a substituent group can significantly impact the polarity and chromatographic retention of the molecules, sometimes leading to co-elution under specific HPLC conditions.
Q2: Why is the resolution of Trimethoprim and Impurity F important?
A2: Accurate quantification of impurities in an active pharmaceutical ingredient (API) like Trimethoprim is a critical regulatory requirement to ensure the safety and efficacy of the final drug product. Co-elution of Trimethoprim and Impurity F can lead to inaccurate measurement of the impurity level, potentially masking a result that is out of specification. The European Pharmacopoeia (EP) includes monographs that outline methods for the determination of Trimethoprim and its impurities, highlighting the regulatory importance of their separation.
Q3: What are the initial steps to take when facing co-elution of Trimethoprim and Impurity F?
A3: When encountering co-elution, it is essential to systematically evaluate and optimize your chromatographic conditions. The resolution of two peaks in HPLC is governed by three main factors: selectivity (α), efficiency (N), and retention factor (k). A logical first step is to assess the existing method parameters and make incremental adjustments to one parameter at a time to observe its effect on the separation.
Troubleshooting Guide
This guide provides a systematic approach to resolving the co-elution of Trimethoprim and Impurity F. The strategies are presented in a logical order, starting with the most common and often most effective adjustments.
Issue: Co-elution or Poor Resolution of Trimethoprim and Impurity F Peaks
The following troubleshooting workflow can be followed to address this issue:
Caption: A logical workflow for troubleshooting co-elution in HPLC.
Mobile Phase Modification
Changes to the mobile phase composition can significantly impact selectivity and are often the first line of troubleshooting.
-
Adjusting Organic Modifier Ratio:
-
Problem: Peaks are eluting very close together.
-
Solution: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can increase the retention times of both compounds, potentially providing better separation. Conversely, a slight increase may also alter selectivity. It is recommended to make small, incremental changes (e.g., 1-2%).
-
-
Changing the Organic Modifier:
-
Problem: Adjusting the ratio of the current organic modifier does not improve resolution.
-
Solution: Switching from one organic solvent to another (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different solvent properties. Methanol, for instance, is a protic solvent and can engage in different interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
-
Modifying Mobile Phase pH:
-
Problem: Poor peak shape (tailing or fronting) and co-elution.
-
Solution: The pH of the mobile phase can significantly affect the ionization state of basic compounds like Trimethoprim and Impurity F, which in turn influences their retention on a reversed-phase column. Adjusting the pH of the aqueous portion of the mobile phase can alter the selectivity. For basic compounds, working at a lower pH (e.g., pH 2.5-4) can often lead to better peak shapes and improved resolution. It is crucial to ensure the chosen pH is within the stable range for the HPLC column being used.
-
Table 1: Example Mobile Phase Modifications and Expected Outcomes
| Parameter Adjusted | Modification | Rationale | Expected Outcome |
| Organic Solvent % | Decrease %B (e.g., from 40% to 38% Acetonitrile) | Increase retention of both analytes. | May increase the separation between the two peaks. |
| Organic Solvent Type | Switch from Acetonitrile to Methanol | Alter selectivity due to different solvent-analyte interactions. | May change the elution order or improve separation. |
| Mobile Phase pH | Decrease pH from 6.0 to 3.0 | Suppress the ionization of silanol groups on the stationary phase and ensure consistent protonation of the basic analytes. | Improved peak shape and potentially altered selectivity. |
Stationary Phase and Column Chemistry
If mobile phase modifications are insufficient, changing the stationary phase can provide the necessary change in selectivity.
-
Changing the Column:
-
Problem: Co-elution persists despite extensive mobile phase optimization.
-
Solution: The choice of stationary phase is a powerful tool for altering selectivity. If a standard C18 column is being used, consider switching to a different type of reversed-phase column, such as a C8, Phenyl-Hexyl, or a polar-embedded column. These columns offer different retention mechanisms and can exploit the subtle structural differences between Trimethoprim and Impurity F. For instance, a Phenyl-Hexyl column may provide different pi-pi interactions with the aromatic rings of the analytes.
-
Table 2: Alternative Stationary Phases for Enhanced Selectivity
| Stationary Phase | Potential Advantage for Trimethoprim/Impurity F Separation |
| C8 | Less hydrophobic than C18, may provide different retention characteristics. |
| Phenyl-Hexyl | Offers alternative selectivity through pi-pi interactions with the aromatic rings. |
| Polar-Embedded | Can provide different selectivity for polar functional groups and may be more robust at lower pH. |
Temperature and Flow Rate Optimization
While generally having a smaller impact on selectivity than mobile phase and stationary phase, temperature and flow rate can be fine-tuned to improve resolution.
-
Adjusting Column Temperature:
-
Problem: Peaks are broad or resolution is borderline.
-
Solution: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved mass transfer and sharper peaks (higher efficiency). This can sometimes be enough to resolve closely eluting peaks. However, be mindful that temperature can also affect selectivity, and the effect is compound-dependent. It is advisable to explore a range of temperatures (e.g., 25°C to 45°C) in small increments.
-
-
Modifying the Flow Rate:
-
Problem: Insufficient separation with a standard flow rate.
-
Solution: Lowering the flow rate can increase the number of theoretical plates (efficiency) and improve resolution, though it will also increase the analysis time. This is a useful strategy when other method development steps have failed to provide baseline separation.
-
Table 3: Impact of Temperature and Flow Rate Adjustments
| Parameter | Adjustment | Effect on Resolution |
| Column Temperature | Increase (e.g., from 30°C to 40°C) | Can improve efficiency (sharper peaks), may alter selectivity. |
| Flow Rate | Decrease (e.g., from 1.0 mL/min to 0.8 mL/min) | Increases efficiency, leading to better resolution, but longer run times. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of Trimethoprim and Impurity F.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Prepare three separate aqueous solutions containing a suitable buffer (e.g., 20 mM potassium phosphate) adjusted to pH 3.0, 4.5, and 6.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: Establish a suitable starting gradient (e.g., 10-50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength for both compounds (e.g., 280 nm).
-
Procedure: a. Equilibrate the column with the initial mobile phase conditions using the pH 3.0 buffer for at least 30 minutes. b. Inject a mixed standard solution of Trimethoprim and Impurity F. c. Record the chromatogram and calculate the resolution between the two peaks. d. Repeat steps a-c for the mobile phases prepared at pH 4.5 and pH 6.0. e. Compare the resolution values obtained at each pH to determine the optimal condition.
Protocol 2: Evaluation of Different Stationary Phases
This protocol describes how to compare the performance of different reversed-phase columns for the separation.
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase: Use the optimal mobile phase composition determined from Protocol 1 (or the current method's mobile phase).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength.
-
Procedure: a. Install and equilibrate the C18 column. b. Inject the mixed standard solution and record the chromatogram. c. Calculate the resolution. d. Replace the C18 column with the Phenyl-Hexyl column and repeat steps a-c. e. Compare the resolution obtained from both columns to identify the most suitable stationary phase.
Visualizations
Caption: Key factors influencing HPLC peak resolution.
Caption: Structural comparison of Trimethoprim and Impurity F.
Technical Support Center: Optimizing Peak Shape in Trimethoprim Impurity F Analysis
Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Trimethoprim impurity F, with a focus on improving peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific peak shape problems in a question-and-answer format, offering potential causes and detailed solutions.
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially with basic compounds like Trimethoprim and its impurities.[1][2][3] This asymmetry can affect accurate integration and quantification.
Potential Causes:
-
Secondary Interactions: Strong interactions can occur between the basic functional groups of the analyte and acidic silanol groups on the surface of the silica-based column packing.[1][2][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1] For basic compounds, a higher pH can lead to interactions with ionized silanols.[2]
-
Column Contamination: Impurities or contaminants in the column can create active sites that cause secondary interactions.[4]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol groups.[5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing their interaction with the basic analyte.[4][5]
-
Use a Highly Deactivated Column: Employ an "end-capped" column where the residual silanol groups are chemically bonded with a small silylating agent to reduce their activity.[2][4]
-
Incorporate a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Column Flushing: Flush the column with a strong solvent to remove any potential contaminants.[5]
-
Sample Clean-up: Ensure the sample is free from interfering contaminants by using a sample clean-up procedure like Solid Phase Extraction (SPE).[2]
Q2: I am observing peak fronting for this compound. What could be the reason and what is the solution?
Peak fronting, an asymmetry where the front of the peak is sloped, can also compromise the accuracy of your analysis.[4][6]
Potential Causes:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column.[4][6][7][8]
-
Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it may not partition effectively onto the stationary phase.[4]
-
Sample Solvent Incompatibility: A mismatch between the strength of the sample solvent and the mobile phase can cause peak distortion.[4][6]
-
Column Collapse: Physical degradation of the column bed can lead to peak fronting.[4][6]
Troubleshooting Steps:
-
Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[4][8]
-
Modify the Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase.[4]
-
Check Column Condition: Ensure the column is used within its recommended pH and temperature limits to prevent collapse.[4] If column collapse is suspected, replacing the column is the best solution.[4]
Q3: My chromatogram shows split peaks for this compound. How can I troubleshoot this?
Split peaks can be a complex issue arising from several factors before or during the separation.[4][9][10][11]
Potential Causes:
-
Blocked Inlet Frit: A partially blocked frit at the column inlet can cause the sample to be delivered unevenly to the column.[4][11] If all peaks in the chromatogram are split, this is a likely cause.[4][11]
-
Column Void: A void or channel in the column packing material can lead to a portion of the sample traveling faster through the column.[4][10]
-
Injection Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak splitting.[4]
-
Co-elution: The split peak may actually be two different, closely eluting compounds.[11]
Troubleshooting Steps:
-
Check for Blockages: If all peaks are split, inspect and clean or replace the column inlet frit.[4][11] Using an in-line filter can help prevent this.[11]
-
Column Replacement: If a void in the column is suspected, replacing the column is the most effective solution.[10]
-
Adjust Injection Solvent: Whenever possible, dissolve the sample in the mobile phase.[4][11]
-
Method Optimization for Resolution: If only a single peak is splitting, try adjusting the mobile phase composition, temperature, or flow rate to improve resolution and see if two distinct peaks appear.[11]
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to improve peak shape.
Table 1: Mobile Phase pH Adjustment for Basic Analytes
| pH Range | Effect on Silanol Groups | Impact on Peak Shape for Basic Compounds | Recommendation |
| < 3 | Protonated (Si-OH) | Minimizes secondary interactions, leading to sharper, more symmetrical peaks.[4][5] | Recommended |
| 3 - 7 | Partially Ionized (Si-O⁻) | Increased potential for secondary interactions, leading to peak tailing.[1] | Use with caution; may require additives. |
| > 7 | Fully Ionized (Si-O⁻) | Strong secondary interactions, significant peak tailing is likely. | Generally not recommended for basic compounds on standard silica columns. |
Table 2: Common HPLC Troubleshooting Parameters
| Parameter | Issue | Recommended Action |
| Injection Volume | Peak Fronting/Overloading | Reduce injection volume or dilute the sample.[4][8] |
| Flow Rate | Broad Peaks | Optimize flow rate; too high or too low can affect peak shape.[12] |
| Column Temperature | Poor Peak Shape | Adjust temperature; higher temperatures can sometimes improve peak shape but may affect selectivity.[12][13] |
| Mobile Phase Composition | Tailing/Poor Resolution | Adjust the ratio of organic solvent to aqueous buffer.[12] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare a series of mobile phases with identical organic modifier and buffer salt concentrations but with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). Use a suitable buffer, such as phosphate or formate.
-
Equilibrate the HPLC system with the first mobile phase (e.g., pH 4.0) until a stable baseline is achieved.
-
Inject a standard solution of Trimethoprim containing impurity F and record the chromatogram.
-
Calculate the tailing factor for the impurity F peak. A tailing factor greater than 1.2 indicates significant tailing.[5]
-
Repeat steps 2-4 for each of the prepared mobile phases, moving from higher to lower pH.
-
Compare the chromatograms and tailing factors to determine the optimal mobile phase pH that provides the most symmetrical peak for impurity F.
Protocol 2: Column Performance Evaluation
-
Prepare a system suitability solution containing Trimethoprim and impurity F at a known concentration.
-
Equilibrate a new, recommended column (e.g., a C18 end-capped column) with the optimized mobile phase.
-
Perform five replicate injections of the system suitability solution.
-
Record the retention time, peak area, and tailing factor for the impurity F peak for each injection. Calculate the relative standard deviation (RSD) for these parameters.
-
Replace the new column with the problematic column and repeat steps 2-4.
-
Compare the results. A significant increase in peak tailing and poor reproducibility with the used column indicates column degradation or contamination.[5]
Visualizations
The following diagrams illustrate key troubleshooting workflows and logical relationships.
Caption: Troubleshooting workflow for common HPLC peak shape problems.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 10. bio-works.com [bio-works.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Addressing Matrix Effects in Trimethoprim Impurity Testing
Welcome to the Technical Support Center for Trimethoprim impurity testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Trimethoprim impurity analysis?
A1: In analytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest.[1][2] For Trimethoprim drug products, this includes the active pharmaceutical ingredient (API) itself, excipients (e.g., lactose, magnesium stearate, etc.), and any degradation products. Matrix effects are the influence of these components on the analytical signal of the impurities, which can lead to either suppression or enhancement of the signal.[2] This interference can compromise the accuracy, precision, and sensitivity of your impurity quantification.[3]
Q2: I am seeing unexpected peaks or shifts in retention times in my chromatogram when analyzing a finished Trimethoprim product compared to the pure substance. What could be the cause?
A2: This is a common manifestation of matrix effects, likely due to co-elution of impurities with matrix components from the drug product formulation.[4] Excipients or degradation products can interfere with the separation process, leading to inaccurate results.[4] It is also possible that the sample matrix is affecting the column chemistry or the mobile phase composition at the point of injection.
Q3: How can I identify if matrix effects are impacting my LC-MS analysis of Trimethoprim impurities?
A3: A standard method to assess matrix effects is the post-extraction spike comparison.[3] This involves comparing the analyte's response in a standard solution to its response when spiked into a blank matrix sample (a placebo formulation without Trimethoprim). A significant difference in the signal indicates the presence of matrix effects.[2] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
Q4: What are the initial steps to mitigate matrix effects in my HPLC method for Trimethoprim impurities?
A4: The most effective initial step is to optimize your sample preparation to remove interfering matrix components.[2] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for sample clean-up.[4] Additionally, optimizing chromatographic conditions, such as the mobile phase composition, gradient, and column chemistry, can help separate the impurity peaks from matrix interferences.[2]
Q5: Are there specific impurities in Trimethoprim that I should be particularly aware of during my analysis?
A5: Yes, besides the impurities listed in pharmacopeias, research has identified other process-related impurities that may not be detected by standard compendial methods.[5] It is crucial to have a method that can separate Trimethoprim from both known and potential unknown impurities. Some identified impurities include 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine and 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution for a Known Trimethoprim Impurity
Symptoms:
-
The peak for a specific impurity is broad, tailing, or fronting.
-
The impurity peak is not baseline-resolved from the main Trimethoprim peak or other matrix components.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Matrix Components | 1. Analyze a Placebo Sample: Prepare and inject a placebo sample (containing all excipients but no Trimethoprim) to see if any excipient peaks elute at the same retention time as the impurity. 2. Modify Mobile Phase: Adjust the organic-to-aqueous ratio or the pH of the mobile phase to alter the selectivity of the separation. 3. Change Column Chemistry: If using a C18 column, consider a different stationary phase (e.g., C8, Phenyl-Hexyl) that may offer different selectivity. |
| Inappropriate Sample Solvent | 1. Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion. 2. Reduce Injection Volume: A large injection volume of a strong solvent can cause peak broadening. |
| Column Overload | 1. Dilute the Sample: If the concentration of Trimethoprim or the impurity is too high, it can lead to poor peak shape. Dilute the sample and re-inject. |
Issue 2: Inaccurate and Inconsistent Quantification of Impurities
Symptoms:
-
High variability in the quantification of the same sample injected multiple times.
-
Poor recovery of spiked impurities in the sample matrix compared to a standard solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement (LC-MS) | 1. Evaluate with Post-Extraction Spike: Quantify the matrix effect by comparing the response of an impurity spiked into the extracted placebo matrix versus the response in a neat solution. 2. Use an Internal Standard: A stable isotope-labeled internal standard for the impurity of interest is ideal as it will experience similar matrix effects, allowing for more accurate quantification.[2] 3. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering components. |
| Matrix-Induced Calibration Non-Linearity | 1. Matrix-Matched Calibration: Prepare your calibration standards in the blank matrix (placebo) to compensate for consistent matrix effects.[2] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect. |
| Incomplete Extraction of Impurities | 1. Optimize Extraction Procedure: Vary the extraction solvent, sonication time, or mixing method to ensure complete recovery of all impurities from the sample matrix. |
Experimental Protocols
Protocol 1: Sample Preparation for Trimethoprim Impurity Testing (USP-38 Method)
This protocol is based on the United States Pharmacopeia (USP-38) method for testing impurities in Trimethoprim drug substance.[6]
Materials:
-
Trimethoprim sample
-
Mobile Phase: A mixture of a buffer solution (10mM Sodium perchlorate in water, pH adjusted to 3.6 with phosphoric acid) and Methanol (7:3).[6]
-
Volumetric flasks (25 mL)
-
Analytical balance
Procedure:
-
Accurately weigh about 25 mg of the Trimethoprim sample.
-
Transfer the sample to a 25 mL volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Dilute to volume with the mobile phase and mix well.
-
This solution is now ready for injection into the HPLC system.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Trimethoprim Impurities
This is a general HPLC method adapted from published research for the separation of Trimethoprim and its impurities.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Methanol and a solution of sodium perchlorate.[5] |
| Flow Rate | 1.3 mL/min[5] |
| Detection | UV at 280 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Visualizations
Caption: Troubleshooting workflow for inaccurate Trimethoprim impurity results.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Mobile Phase for Trimethoprim Impurity Separation
Welcome to our dedicated support center for scientists and researchers focused on the chromatographic analysis of Trimethoprim and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your mobile phase for robust and reliable impurity separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting points for a mobile phase when developing a Trimethoprim impurity separation method?
A1: A common starting point for reversed-phase HPLC separation of Trimethoprim and its impurities involves a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.[1][2] Methanol and acetonitrile are frequently used organic modifiers.[3][4][5][6] The aqueous phase often contains a buffer like phosphate or sodium perchlorate to control pH and improve peak shape.[1][2][3][4] A typical initial approach is to use a gradient elution to separate a potentially wide range of impurities with varying polarities.[6][7]
Q2: How does the pH of the mobile phase affect the separation of Trimethoprim and its impurities?
A2: The pH of the mobile phase is a critical parameter in the separation of Trimethoprim and its impurities because Trimethoprim is a weak base with a pKa of approximately 7.4.[3] Adjusting the mobile phase pH can significantly alter the ionization state of both the parent drug and its impurities, thereby affecting their retention times and selectivity. Operating within a pH range of ±1.5 units of a compound's pKa can lead to significant shifts in retention time with small pH fluctuations, so careful evaluation of method robustness is crucial.[8] For basic compounds like Trimethoprim, a mobile phase pH in the acidic to neutral range is often employed to ensure consistent protonation and good peak shape. For instance, mobile phases with pH values around 3.0 and 5.5 have been successfully used.[4][9]
Q3: What is the role of the organic modifier (e.g., acetonitrile vs. methanol) in the mobile phase?
A3: The choice of organic modifier influences the selectivity and resolution of the separation. Acetonitrile generally has a lower viscosity and higher elution strength than methanol, which can lead to shorter analysis times and sharper peaks.[10] However, methanol can offer different selectivity for certain impurity pairs. It is often beneficial to screen both solvents during method development to determine the optimal choice for separating all critical impurities from the main Trimethoprim peak. For example, some methods utilize methanol[1][2], while others use acetonitrile[4][5][7], or a mixture of both.[6]
Q4: When should I use a gradient elution versus an isocratic elution?
A4: Gradient elution, where the mobile phase composition is changed during the run, is generally preferred for separating complex mixtures with a wide range of polarities, which is often the case for impurity profiling.[6][7][11] It helps to elute highly retained impurities in a reasonable time while still providing good resolution for early eluting peaks. Isocratic elution, which uses a constant mobile phase composition, is simpler and can be more robust for quality control applications where only a few known impurities with similar retention times are being monitored.[2][4][5]
Q5: What are some common causes of poor peak shape (e.g., tailing, fronting) for Trimethoprim?
A5: Poor peak shape for Trimethoprim, a basic compound, is often due to secondary interactions with residual silanols on the HPLC column packing material. This can be mitigated by:
-
Operating at a lower pH: A mobile phase pH of around 3 helps to keep the silanols protonated and reduces interactions with the basic analyte.[4]
-
Using a suitable buffer: Buffers help maintain a constant pH and can mask silanol activity.[4][8]
-
Adding a competing base: Additives like triethylamine (TEA) can be included in the mobile phase to compete with the analyte for active sites on the stationary phase, thereby improving peak symmetry.[7]
-
Employing a modern, end-capped column: Newer generation HPLC columns often have better shielding of the silica surface, leading to improved peak shapes for basic compounds.
Troubleshooting Guides
Problem 1: Poor resolution between Trimethoprim and a critical impurity.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | Adjust the pH of the aqueous portion of the mobile phase. Since Trimethoprim is a basic compound, small changes in pH can significantly alter the selectivity between the main peak and its impurities.[12][13] |
| Suboptimal organic solvent | If using acetonitrile, try substituting with methanol or a mixture of both. The change in solvent can alter the elution order and improve resolution.[10] |
| Incorrect mobile phase composition | For isocratic methods, systematically vary the percentage of the organic modifier. For gradient methods, adjust the gradient slope or the initial and final mobile phase compositions. |
| Inadequate column chemistry | Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to introduce different separation mechanisms. |
| Elevated column temperature | Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer.[11] |
Problem 2: Peak tailing for the Trimethoprim peak.
| Possible Cause | Troubleshooting Step |
| Secondary silanol interactions | Lower the mobile phase pH to around 3 to protonate the silanol groups.[4] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1-0.25%).[7] |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Dead volume in the HPLC system | Check all fittings and tubing for proper connections to minimize dead volume. |
Problem 3: Shifting retention times.
| Possible Cause | Troubleshooting Step |
| Inadequately buffered mobile phase | Ensure the buffer concentration is sufficient (typically 25-50 mM) and that the mobile phase pH is not close to the pKa of the buffer.[8] |
| Mobile phase preparation inconsistency | Prepare the mobile phase carefully and consistently. Pre-mixing the aqueous and organic components can improve reproducibility compared to online mixing. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature.[11] |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample, especially when changing mobile phases or after a shutdown. |
Experimental Protocols
Example Protocol 1: Gradient HPLC Method for Trimethoprim and Impurities
This protocol is a representative method based on literature for the separation of multiple Trimethoprim-related substances.[6][7]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.08% Orthophosphoric acid in water[6] or 0.25% TEA/0.1% formic acid (pH 5.8) in water[7]
-
Mobile Phase B: Acetonitrile[7] or a mixture of Acetonitrile and Methanol (80:20 v/v)[6]
-
Column Temperature: Ambient or controlled at 25-30°C
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%)
-
Linearly increase to a higher percentage (e.g., 70-80%) over 20-30 minutes
-
Hold at the high percentage for 5 minutes
-
Return to initial conditions and equilibrate for 5-10 minutes
-
Example Protocol 2: Isocratic HPLC Method for Trimethoprim Assay
This protocol is a representative isocratic method suitable for the quantification of Trimethoprim.[4]
-
Column: C18, 100 mm x 4.6 mm, 5 µm particle size[4]
-
Mobile Phase: 50 mM Sodium Dihydrogen Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and Acetonitrile (85:15 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 260 nm[4]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL[4]
Data Presentation
Table 1: Comparison of Mobile Phases for Trimethoprim Impurity Analysis
| Reference | Organic Modifier(s) | Aqueous Phase | pH | Elution Mode |
| Hess et al.[1][2] | Methanol | Sodium Perchlorate solution | Not specified | Isocratic |
| López et al.[3] | Acetonitrile, Methanol | 0.1 M Phosphate buffer | Not specified | Isocratic |
| Adebayo et al.[4] | Acetonitrile | 50 mM NaH2PO4 | 3.0 | Isocratic |
| Murahari et al.[6] | Acetonitrile, Methanol | 0.08% Orthophosphoric acid | Not specified | Gradient |
| Olsen et al.[7] | Acetonitrile | 0.25% TEA, 0.1% Formic acid | 5.8 | Gradient |
Visualizations
Caption: A general workflow for optimizing the mobile phase in an HPLC method for Trimethoprim impurity separation.
Caption: A decision tree for troubleshooting poor resolution in the separation of Trimethoprim and its impurities.
References
- 1. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 4. jbms.unilag.edu.ng [jbms.unilag.edu.ng]
- 5. historymedjournal.com [historymedjournal.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
- 13. pH plays a role in the mode of action of trimethoprim on Escherichia coli | PLOS One [journals.plos.org]
Technical Support Center: Trimethoprim HPLC Methods
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Trimethoprim.
Frequently Asked Questions (FAQs) & Troubleshooting
Peak Shape Issues
Question 1: Why is my Trimethoprim peak tailing?
Peak tailing, where the peak has an asymmetrical shape with a drawn-out tail, is a common issue that can affect the accuracy of integration and quantification.[1]
Answer:
Potential causes and solutions for peak tailing include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the basic amine groups of Trimethoprim, causing tailing.[2][3]
-
Solution: Lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize these interactions.[1][4] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to block the active sites.[4] Using a well-end-capped column or a column with a different stationary phase (like a polar-embedded phase) can also resolve this issue.[1][2]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can cause poor peak shape.[1] A void at the column inlet can also be a cause.[4]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Question 2: My Trimethoprim peak is fronting. What should I do?
Peak fronting is less common than tailing and is characterized by a leading edge that is less steep than the trailing edge.
Answer:
The most common causes for peak fronting are:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[6]
-
Solution: Decrease the amount of sample injected by either diluting the sample or reducing the injection volume.[6]
-
-
Incompatible Sample Solvent: Using a sample solvent that is not compatible with the mobile phase can cause this issue.[7]
-
Solution: Modify the sample solvent to be more compatible with the mobile phase, or ideally, dissolve the sample directly in the mobile phase.[7]
-
Retention Time Issues
Question 3: Why is the retention time for my Trimethoprim peak shifting or drifting?
Unstable or drifting retention times can make peak identification and quantification unreliable.[8]
Answer:
Retention time variability can be systematic (drift) or random (shifting).[9] Here are the common causes and solutions:
-
Changes in Mobile Phase Composition: Even a small change (1%) in the organic solvent ratio can alter retention times by 5-15%.[10] The evaporation of a volatile component from the mobile phase can also cause drift over a sequence of runs.[11]
-
Fluctuations in Column Temperature: A change of just 1°C can alter retention times by 1-2%.[10]
-
Column Equilibration: Insufficient equilibration time for the column with the mobile phase, especially when changing methods, can cause retention time drift in the initial runs.[12]
-
Solution: Ensure the column is fully equilibrated before starting injections. This may require flushing with 10-20 column volumes of the new mobile phase.[12]
-
-
Flow Rate Instability: Leaks in the system, worn pump seals, or faulty check valves can lead to an inconsistent flow rate, directly affecting retention times.[8][11]
-
Changes in Mobile Phase pH: For an ionizable compound like Trimethoprim, a small shift in mobile phase pH can significantly impact retention time.[10]
Resolution and Sensitivity Issues
Question 4: I am seeing poor resolution between Trimethoprim and another peak. How can I improve it?
Poor resolution can be due to issues with column efficiency, selectivity, or retention.[14]
Answer:
To improve the separation between two peaks, consider the following:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can improve separation.[15]
-
Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation.[15]
-
Modify pH: Adjusting the mobile phase pH can change the ionization state of Trimethoprim and other analytes, thereby affecting their retention and improving resolution.[15]
-
-
Change the Column:
-
Adjust Flow Rate and Temperature:
Question 5: My Trimethoprim peak is very small or the sensitivity is low. What is the problem?
Low sensitivity can be caused by a variety of factors, from the sample itself to instrument settings.
Answer:
Here are common reasons for low sensitivity and how to address them:
-
Incorrect Detection Wavelength: The detector wavelength may not be set to the absorbance maximum of Trimethoprim.
-
Sample Concentration is Too Low: The amount of Trimethoprim in the injected sample may be below the method's detection limit.
-
Solution: If possible, increase the concentration of the sample or the injection volume. Be mindful of potential column overload.
-
-
Detector Lamp Failure: The detector lamp may be nearing the end of its life, resulting in lower energy and reduced signal.[12]
-
Solution: Check the lamp's energy output and replace it if it is low.[12]
-
-
System Leaks: A leak between the column and the detector can cause a loss of sample, leading to a smaller peak.[6]
-
Solution: Inspect all fittings between the column and the detector and tighten them as needed.[6]
-
Standard Trimethoprim HPLC Method Parameters
The following table summarizes typical parameters used in reversed-phase HPLC methods for Trimethoprim analysis. These can serve as a starting point for method development and troubleshooting.
| Parameter | Typical Values | Notes |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | C18 is the most common starting point.[15] Other chemistries like C8 or mixed-mode columns can also be used.[15] |
| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., phosphate, acetate) | A common mobile phase is a mixture of an organic solvent and an aqueous buffer.[17][19][20] The ratio can be adjusted to optimize retention and resolution.[15] |
| pH | 2.5 - 6.5 | The pH should be controlled to ensure consistent ionization of Trimethoprim (pKa ≈ 7.4).[17][21][22] |
| Flow Rate | 1.0 - 1.2 mL/min | A typical flow rate for a standard 4.6 mm ID column.[17][18][21] |
| Column Temperature | Ambient or elevated (e.g., 40-50 °C) | Using a column oven improves reproducibility.[21][23] Higher temperatures can reduce viscosity and improve peak shape.[15] |
| Detection Wavelength | 225 - 260 nm | The specific wavelength depends on the mobile phase and other compounds in the sample.[17][18][19] |
| Injection Volume | 20 µL | This can be adjusted based on sample concentration and column dimensions.[21][23] |
Example Experimental Protocol
This protocol describes a general procedure for the reversed-phase HPLC analysis of Trimethoprim.
1. Materials and Reagents
-
Trimethoprim reference standard
-
HPLC-grade acetonitrile and/or methanol[17]
-
HPLC-grade water
-
Buffer salts (e.g., sodium phosphate)[18]
-
Acid for pH adjustment (e.g., phosphoric acid)[23]
2. Instrument and Conditions
-
HPLC System: With a UV detector, pump, autosampler, and column oven.
-
Column: C18, 25 cm x 4.6 mm, 5 µm particle size.[23]
-
Mobile Phase: Acetonitrile and 0.025 M sodium phosphate buffer (pH adjusted to 5.5) in a 25:75 v/v ratio.[18][21]
-
Flow Rate: 1.2 mL/min.[21]
-
Column Temperature: 50 °C.[21]
-
Detection: UV at 220 nm.[21]
-
Injection Volume: 20 µL.[21]
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Trimethoprim reference standard in a suitable solvent (e.g., methanol or a small amount of acetone diluted with ethanol) to prepare a stock solution of known concentration.[18][23]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: For dosage forms, crush tablets or take an appropriate volume of oral suspension, dissolve in a suitable solvent, sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm syringe filter before injection.[23]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase or sample diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the Trimethoprim peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Trimethoprim in the sample using the calibration curve.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ijsdr.org [ijsdr.org]
- 8. LC Troubleshooting—Retention Time Shift [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. phenomenex.com [phenomenex.com]
- 14. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation of Trimethoprim on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. jptcp.com [jptcp.com]
- 22. propulsiontechjournal.com [propulsiontechjournal.com]
- 23. journals.umt.edu.pk [journals.umt.edu.pk]
Technical Support Center: Reducing Variability in Trimethoprim Impurity Analysis
Welcome to the Technical Support Center for Trimethoprim Impurity Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in Trimethoprim impurity analysis by HPLC?
Variability in High-Performance Liquid Chromatography (HPLC) analysis of Trimethoprim impurities can stem from several factors throughout the analytical workflow. These can be broadly categorized into:
-
Sample Preparation: Inconsistent weighing, incomplete dissolution, or errors in dilution can lead to significant variability. Contamination during sample handling is also a potential source of error.
-
Mobile Phase Preparation: Inaccurate measurement of solvent composition, pH variations, or inadequate degassing can cause shifts in retention times and affect peak shapes.
-
Instrumentation: Issues with the HPLC system, such as injector inaccuracies, pump fluctuations, leaks, and unstable column temperature, can lead to poor reproducibility of peak areas and retention times.
-
Chromatographic Column: Column degradation over time, contamination from previous samples, or using an inappropriate column can result in poor peak resolution and tailing.
-
Analyst Technique: Variations in sample handling and preparation techniques between different analysts can introduce variability.
Q2: My peak areas for Trimethoprim impurities are fluctuating between injections. What should I check?
Fluctuating peak areas are a common issue. Here’s a systematic approach to troubleshooting:
-
Check for Air Bubbles: Ensure there are no air bubbles in the syringe or injector loop. Air bubbles can lead to inconsistent injection volumes.
-
Inspect the Injector: Look for leaks or worn seals in the injector. Sample carry-over from previous injections can also be a cause, so ensure a proper needle wash is in place.
-
Verify Sample and Standard Stability: Ensure that your sample and standard solutions are stable and have not degraded over time. It's recommended to prepare fresh solutions.
-
Examine Sample Preparation: Review your sample preparation procedure for any potential inconsistencies in weighing, dissolution, or dilution steps.
-
Check for Leaks: Inspect the entire HPLC system for any leaks, paying close attention to fittings and connections.
Q3: I am observing a drift in the retention times of my Trimethoprim and impurity peaks. What could be the cause?
Retention time drift can be caused by several factors:
-
Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts in retention time. Ensure the mobile phase is prepared accurately and consistently. In reversed-phase chromatography, a 1% error in the organic solvent amount can change retention time by 5-15%.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Inadequate equilibration can cause retention times to drift.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column oven is maintaining a stable temperature.
-
Mobile Phase pH: The pH of the mobile phase is critical, especially for ionizable compounds like Trimethoprim. A poorly buffered mobile phase can lead to pH shifts and, consequently, retention time variability.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
Q4: What are the specified impurities for Trimethoprim according to the European Pharmacopoeia (EP)?
The European Pharmacopoeia lists several specified impurities for Trimethoprim. These include, but are not limited to:
-
Impurity A: N2-methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine
-
Impurity B: (2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone
-
Impurity C
-
Impurity D
-
Impurity E: Trimethoprim USP Related Compound A
-
Impurity F
-
Impurity G
-
Impurity H
-
Impurity I
-
Impurity J: 3,4,5-trimethoxybenzoic acid[1]
It is crucial to consult the current version of the European Pharmacopoeia for the complete and up-to-date list of specified impurities and their limits.
Troubleshooting Guides
Guide 1: Investigating High %RSD in Peak Areas
If you are experiencing high relative standard deviation (%RSD) in the peak areas of your Trimethoprim and its impurities, follow this troubleshooting guide:
| Observed Issue | Potential Cause | Recommended Action |
| High %RSD in replicate injections of the same vial | Injector imprecision | - Check for air bubbles in the autosampler syringe and tubing.- Inspect the syringe for any signs of wear or damage.- Verify the injection volume accuracy. |
| Sample evaporation | - Ensure vials are properly capped.- Use vials with appropriate septa to minimize evaporation.- If possible, use a temperature-controlled autosampler. | |
| High %RSD between different sample preparations | Inconsistent sample preparation | - Review the sample preparation protocol for clarity and completeness.- Ensure consistent and accurate weighing of the sample.- Verify the accuracy of volumetric flasks and pipettes.- Ensure complete dissolution of the sample before dilution. |
| Sample inhomogeneity | - Ensure the bulk drug substance is properly mixed before sampling. | |
| Gradual decrease in peak area over a sequence | Analyte adsorption | - Use vials made of low-adsorption materials.- Consider changing the sample solvent to one that better solubilizes the analyte and is compatible with the mobile phase. |
| Sample degradation | - Prepare samples fresh and analyze them promptly.- Investigate the stability of the analyte in the chosen solvent. |
Guide 2: Addressing Poor Peak Shape and Resolution
Poor peak shape (e.g., tailing, fronting, or split peaks) and inadequate resolution can compromise the accuracy of impurity quantification. Use this guide to diagnose and resolve these issues:
| Observed Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase | - Adjust the mobile phase pH to suppress the ionization of silanol groups on the column.- Add a competing base, like triethylamine (TEA), to the mobile phase. |
| Column overload | - Reduce the sample concentration or injection volume. | |
| Column contamination or degradation | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload | - Reduce the sample concentration or injection volume. | |
| Split Peaks | Clogged column inlet frit | - Reverse-flush the column (if permitted by the manufacturer).- Replace the inlet frit or the column. |
| Sample solvent incompatibility | - Ensure the sample solvent is miscible with the mobile phase. | |
| Poor Resolution | Inappropriate mobile phase composition | - Optimize the organic solvent percentage in the mobile phase.- Adjust the mobile phase pH to improve selectivity. |
| Unsuitable column | - Select a column with a different stationary phase chemistry or particle size. |
Data Presentation
Table 1: System Suitability Criteria for Trimethoprim Impurity Analysis (Example from EP Method)
| Parameter | Acceptance Criteria |
| Resolution | Between Trimethoprim and Impurity E: NLT 2.5[2] Between Trimethoprim and Impurity B: NLT 2.0[3] |
| Tailing Factor | For the Trimethoprim peak: NMT 2.0[2] |
| Relative Retention Time (RRT) | For Impurity H with respect to Trimethoprim: About 1.8[3] |
NLT: Not Less Than; NMT: Not More Than
Table 2: Example of a Validated HPLC Method's Performance Data
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Precision (%RSD for Repeatability) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.0066 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.022 µg/mL[4] |
Experimental Protocols
Protocol 1: Sample Preparation for Trimethoprim Bulk Drug (Based on EP Method)
-
Test Solution: Accurately weigh about 25.0 mg of Trimethoprim, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.[2][3]
-
Reference Solution (a) (for quantification of impurities): Dilute 1.0 mL of the Test Solution to 200.0 mL with the mobile phase.[2][3]
-
Reference Solution (b) (for system suitability): Dissolve the contents of a vial of Trimethoprim for system suitability CRS (containing impurity E) in 1.0 mL of the mobile phase.[2] Alternatively, dissolve 5 mg of Trimethoprim and 5 mg of Impurity B in the mobile phase and dilute to 100 mL with the mobile phase.[3]
Key Considerations to Reduce Variability:
-
Use a calibrated analytical balance for weighing.
-
Ensure the Trimethoprim is fully dissolved before diluting to volume. Sonication may be required.
-
Use calibrated volumetric glassware for all dilutions.
-
Prepare solutions fresh daily.
Protocol 2: HPLC Method for Trimethoprim and its Impurities (Example based on EP)
-
Column: A suitable stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with base-deactivated octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase: A mixture of 30 volumes of methanol and 70 volumes of a 1.4 g/L solution of sodium perchlorate, adjusted to pH 3.6 with phosphoric acid.
-
Flow Rate: 1.3 mL/min.[2]
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 25 °C.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for high variability in Trimethoprim impurity analysis.
Caption: General analytical workflow for Trimethoprim impurity analysis.
Caption: Relationship between causes and effects of variability in HPLC analysis.
References
Welcome to the technical support center for the analysis of Trimethoprim and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Trimethoprim analysis?
A1: The most frequently employed analytical techniques for the determination of Trimethoprim in pharmaceutical formulations and biological samples are High-Performance Liquid Chromatography (HPLC) and spectrophotometry.[1][2] HPLC is often preferred due to its high sensitivity, specificity, and reproducibility.[3][4]
Q2: What are the typical solubility characteristics of Trimethoprim?
A2: Trimethoprim is described as a white or yellowish-white powder that is very slightly soluble in water and slightly soluble in ethanol.[2] Its poor aqueous solubility can present challenges in sample and standard preparation for analysis.[5][6][7] The solubility of Trimethoprim is pH-dependent, with higher solubility observed in acidic conditions.[5]
Q3: Why is Trimethoprim often analyzed simultaneously with Sulfamethoxazole?
A3: Trimethoprim and Sulfamethoxazole are frequently formulated together in a combination product known as co-trimoxazole.[8] This combination exhibits a synergistic antibacterial effect by inhibiting sequential steps in the bacterial folic acid synthesis pathway.[1][9] Consequently, many analytical methods are developed for their simultaneous determination to ensure the quality and correct ratio of the two active pharmaceutical ingredients (APIs) in co-formulations.[9][10]
Q4: What is a forced degradation study and why is it important for Trimethoprim analysis?
A4: A forced degradation study involves subjecting a drug substance to stress conditions that are more severe than accelerated stability testing, such as heat, light, humidity, acid, base, and oxidation.[11][12][13] These studies are crucial for developing stability-indicating analytical methods. For Trimethoprim, forced degradation studies help to identify potential degradation products and ensure that the analytical method can separate these degradants from the intact drug, which is a regulatory requirement.[13] Trimethoprim has been shown to degrade under hydrolytic (acidic and basic) and oxidative conditions.[12][14]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing) for Trimethoprim.
-
Question: My Trimethoprim peak is showing significant tailing in my RP-HPLC analysis. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like Trimethoprim on a C18 column is a common issue. It is often caused by strong interactions between the basic amine groups of Trimethoprim and residual acidic silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is appropriately controlled. For a basic compound like Trimethoprim (pKa ≈ 7.16), a mobile phase pH between 3 and 5 is often effective at protonating the analyte and minimizing silanol interactions.
-
Use of a Competitive Base: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.4%). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, reducing the interaction with Trimethoprim and thereby improving peak shape.
-
Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Lower Analyte Concentration: High concentrations of the analyte can lead to peak fronting or tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
-
Issue 2: Inadequate separation between Trimethoprim and other components (e.g., Sulfamethoxazole, impurities, or degradation products).
-
Question: I am unable to achieve baseline separation between Trimethoprim and Sulfamethoxazole (or other peaks) in my chromatogram. What should I do?
-
Answer: Achieving good resolution is critical for accurate quantification. The separation can be influenced by several chromatographic parameters.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Buffer Strength and pH: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and thus their retention and selectivity. Experiment with different pH values within the stable range of your column.
-
-
Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and separation of co-eluting peaks.
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl or a different C18 phase with alternative selectivity).
-
-
Issue 3: Low or no response for Trimethoprim peak.
-
Question: I am injecting my Trimethoprim sample, but I am seeing a very small peak or no peak at all. What could be the problem?
-
Answer: A lack of response can be due to several factors, ranging from sample preparation to instrument issues.
-
Troubleshooting Steps:
-
Check Sample Preparation:
-
Solubility: Ensure that Trimethoprim is fully dissolved in your sample diluent. Due to its poor aqueous solubility, using a diluent that matches the mobile phase composition or contains a higher percentage of organic solvent is recommended.
-
Extraction Efficiency: If you are analyzing biological samples, verify the recovery of your extraction method (e.g., protein precipitation or solid-phase extraction).[3]
-
-
Verify Instrument Parameters:
-
Assess Column Health: A severely contaminated or degraded column can lead to a loss of analyte. Try flushing the column or replacing it with a new one.
-
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of Trimethoprim.
Table 1: HPLC Method Parameters for Trimethoprim Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Column | Agilent C18 (250mm x 4.6mm, 5µm) | XBridge C18 (150mm x 4.6mm) | C18 (25cm x 4.6mm, 5µm) | [10],[15], |
| Mobile Phase | Triethylamine:Acetonitrile (30:70) | 0.1 M Phosphate Buffer:Acetonitrile:Methanol (65:20:15) | 0.025 M Sodium Phosphate:Acetonitrile with 0.4% Triethylamine (80:20) | [10],[15], |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | [10],[15], |
| Detection Wavelength | 260 nm | 225 nm | 260 nm | [10],[15], |
| Retention Time (min) | 4.388 | 3.7 | Not Specified | [10],[15] |
Table 2: Performance Characteristics of HPLC Methods for Trimethoprim
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Linearity Range (µg/mL) | Not Specified | 0.25 - 5 | Not Specified | [15] |
| Limit of Detection (LOD) | Not Specified | 0.2 µg/mL | 75 ng/mL | [15], |
| Limit of Quantification (LOQ) | Not Specified | 0.25 µg/mL | Not Specified | [15] |
| Accuracy (% Recovery) | 99.14 - 99.23% | Not Specified | Not Specified | [10] |
| Precision (%RSD) | < 2% | < 15% | Not Specified | [10],[15] |
Experimental Protocols
Protocol 1: Simultaneous Determination of Trimethoprim and Sulfamethoxazole in Tablets by RP-HPLC
This protocol is based on a validated method for the quality control of co-trimoxazole tablets.[10]
-
Preparation of Standard Solution:
-
Accurately weigh and transfer about 10 mg of Trimethoprim working standard and 50 mg of Sulfamethoxazole working standard into a 10 mL volumetric flask.
-
Add 2 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Make up to the mark with the mobile phase.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Trimethoprim and 50 mg of Sulfamethoxazole into a 10 mL volumetric flask.
-
Add 7 mL of the mobile phase and sonicate for 20 minutes to dissolve.
-
Make up to the volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter.
-
Transfer 0.1 mL of the filtered solution into a 10 mL volumetric flask and make up to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: A filtered and degassed mixture of a buffer (Triethylamine, pH adjusted to 4.0 with orthophosphoric acid) and Acetonitrile in the ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject replicate injections of the standard solution to ensure system suitability (e.g., %RSD of peak areas < 2%).
-
Inject the sample solution and calculate the content of Trimethoprim and Sulfamethoxazole by comparing the peak areas with those of the standard.
-
Visualizations
Diagram 1: General Workflow for HPLC Method Development and Troubleshooting
Caption: A logical workflow for HPLC method development and troubleshooting.
Diagram 2: Decision Tree for Troubleshooting Poor Peak Shape in Trimethoprim Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbms.unilag.edu.ng [jbms.unilag.edu.ng]
- 10. ijrpb.com [ijrpb.com]
- 11. forced degradation products: Topics by Science.gov [science.gov]
- 12. biomedres.us [biomedres.us]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
Technical Support Center: Method Refinement for Challenging Trimethoprim Impurities
Welcome to the technical support center for the analysis of Trimethoprim and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting common analytical challenges, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Trimethoprim?
A1: Trimethoprim impurities can originate from the manufacturing process or degradation. Common process-related impurities include starting materials and intermediates. Degradation products can form under conditions of stress such as acid or base hydrolysis, oxidation, and exposure to light. Some known impurities that are monitored include Trimethoprim Related Compound A and Trimethoprim Related Compound B.[1] It is also important to note that different synthetic routes can lead to distinct impurity profiles, and some impurities may not be listed in official pharmacopeias.[2][3]
Q2: Which HPLC column is recommended for Trimethoprim impurity analysis?
A2: A C18 reversed-phase column is the most commonly recommended stationary phase for the separation of Trimethoprim and its impurities.[4][5][6] Both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs suggest the use of C18 columns.[7][8] For challenging separations, columns with low silanol activity or end-capped C18 columns designed for basic compounds can provide improved peak shape and resolution.[6]
Q3: My Trimethoprim peak is exhibiting significant tailing. What are the potential causes and solutions?
A3: Peak tailing for Trimethoprim, a basic compound, is often due to secondary interactions between the analyte's amino groups and acidic silanol groups on the silica surface of the HPLC column.[6] Here are several troubleshooting strategies:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of residual silanols, thereby reducing peak tailing. A pH in the range of 5.5 to 6.0 is often effective.[2][6]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.25%) can mask the active silanol sites and improve peak symmetry.[2][6]
-
Column Selection: Employing a column with low silanol activity or a specifically designed "base-deactivated" column can significantly reduce tailing.[6]
Q4: How can I improve the resolution between Trimethoprim and a closely eluting impurity?
A4: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter selectivity.[6]
-
Organic Solvent Choice: Switching between acetonitrile and methanol can change the elution pattern and improve separation due to their different solvent properties.[6]
-
Mobile Phase pH: Modifying the mobile phase pH can change the ionization state of Trimethoprim and its impurities, affecting their retention and potentially enhancing resolution.[9]
-
Column Temperature: Increasing the column temperature can improve column efficiency and may enhance resolution, but the stability of the analytes at higher temperatures should be considered.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for Trimethoprim
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for the main Trimethoprim peak.
Data Presentation: Impact of Method Modifications on Peak Tailing
| Parameter | Initial Method | After pH Adjustment | After Adding TEA |
| Mobile Phase | Acetonitrile:Water (30:70) | Acetonitrile:Buffer pH 5.8 (30:70) | Acetonitrile:Buffer pH 5.8 with 0.25% TEA (30:70) |
| Peak Tailing Factor | 2.1 | 1.5 | 1.1 |
| Resolution (Rs) with nearest impurity | 1.3 | 1.8 | 2.2 |
Logical Relationship for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for addressing Trimethoprim peak tailing.
Issue 2: Co-elution of an Unknown Impurity with Trimethoprim
This guide outlines a workflow for identifying and resolving a co-eluting impurity.
Experimental Workflow for Impurity Identification and Resolution
Caption: Workflow for identifying and resolving a co-eluting impurity.
Experimental Protocols
Refined HPLC Method for Trimethoprim and Impurities
This protocol is a refined method based on common practices and pharmacopeial guidelines, designed to provide good resolution and peak shape.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (base-deactivated).
-
Mobile Phase A: 10 mM Sodium Perchlorate, pH adjusted to 3.6 with phosphoric acid.[10]
-
Mobile Phase B: Methanol.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 70 30 30 50 50 35 50 50 40 70 30 | 45 | 70 | 30 |
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Test Solution: Accurately weigh and dissolve about 25 mg of Trimethoprim in the mobile phase to a final volume of 25 mL.[10]
-
Resolution Solution: Prepare a solution containing approximately 10 µg/mL of Trimethoprim RS and 5 µg/mL of a suitable resolution marker (e.g., Diaveridine, as per USP) in the mobile phase.[10]
-
-
System Suitability:
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products of Trimethoprim.[11][12]
-
Acid Hydrolysis:
-
Dissolve Trimethoprim in 0.1 N HCl and heat at 80 °C for 2 hours. Neutralize the solution before injection.
-
-
Base Hydrolysis:
-
Dissolve Trimethoprim in 0.1 N NaOH and heat at 80 °C for 2 hours. Neutralize the solution before injection.
-
-
Oxidative Degradation:
-
Treat a solution of Trimethoprim with 3% hydrogen peroxide at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose solid Trimethoprim powder to 105 °C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of Trimethoprim to UV light (254 nm) for 24 hours.
-
Note: The duration and conditions of stress may need to be adjusted based on the stability of the drug substance. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.
References
- 1. store.usp.org [store.usp.org]
- 2. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. EP 8.0 monograph: impurity determination of trimethoprim (for impurities E, D, G, B, J and F) using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. USP 38 monograph: impurity determination of trimethoprim using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. pH plays a role in the mode of action of trimethoprim on Escherichia coli | PLOS One [journals.plos.org]
- 10. mn-net.com [mn-net.com]
- 11. jcchems.com [jcchems.com]
- 12. library.dphen1.com [library.dphen1.com]
Technical Support Center: Optimizing Trimethoprim Impurity Separations
Welcome to our dedicated technical support center for scientists and researchers engaged in the chromatographic analysis of Trimethoprim and its related impurities. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your liquid chromatography experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of Trimethoprim and its impurities, with a focus on the critical role of HPLC column chemistry.
Q1: My Trimethoprim peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for Trimethoprim, a basic compound, is a common issue in reversed-phase HPLC. It is often attributed to secondary interactions between the basic amine functional groups of Trimethoprim and acidic residual silanol groups on the surface of the silica-based stationary phase.[1]
Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of residual silanols, thereby reducing their interaction with the protonated Trimethoprim molecules. A pH in the range of 5.5 to 6.0 has been shown to be effective.[1]
-
Use of Mobile Phase Additives: Introducing a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1-0.25%) into the mobile phase can effectively mask the active silanol sites.[1][2] TEA will preferentially interact with the silanols, minimizing their availability to interact with Trimethoprim.
-
Column Selection: Opt for a column with low silanol activity or a modern, high-purity silica column that is well-endcapped. Columns specifically marketed for the analysis of basic compounds are often a good choice.[1]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your mobile phase to avoid peak distortion.[1]
Q2: I am observing poor resolution between Trimethoprim and a known impurity. What adjustments can I make to my method?
A: Achieving adequate resolution between Trimethoprim and its closely related impurities requires careful optimization of several chromatographic parameters.
-
Mobile Phase Composition: Fine-tuning the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer is a primary step.[1] Increasing the aqueous content will generally lead to longer retention times and can improve the separation of less retained impurities.
-
Choice of Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties. This change in selectivity can sometimes resolve co-eluting peaks.
-
Mobile Phase pH: Modifying the mobile phase pH can change the ionization state of both Trimethoprim and its impurities, which in turn affects their retention behavior and can lead to improved resolution.[3][4]
-
Column Chemistry: If the above adjustments are insufficient, changing the column chemistry is a powerful tool to alter selectivity. For instance, if a C18 column does not provide the desired resolution, a phenyl-hexyl or a polar-embedded phase column can offer different interaction mechanisms and potentially resolve the critical pair.
Q3: I am struggling to retain and separate highly polar impurities of Trimethoprim. What column chemistry should I consider?
A: Highly polar impurities are often poorly retained on traditional reversed-phase columns like C18. For such challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5][6]
-
HILIC Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
-
Advantages for Polar Impurities: HILIC is particularly well-suited for retaining and separating polar compounds that would otherwise elute in or near the void volume in reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column chemistry for Trimethoprim impurity analysis?
A: The most widely used stationary phase for the analysis of Trimethoprim and its impurities is C18-bonded silica.[1][7][8] C18 columns offer a good balance of hydrophobicity for retaining Trimethoprim and its less polar impurities. However, the performance can be significantly influenced by the specific characteristics of the C18 packing material, such as end-capping and silica purity.
Q2: How does a C8 column compare to a C18 column for this separation?
A: A C8 column has a shorter alkyl chain than a C18 column, making it less hydrophobic. This generally results in shorter retention times for Trimethoprim and its impurities. For separations where Trimethoprim is too strongly retained on a C18 column, a C8 column can be a suitable alternative to reduce analysis time. However, the reduced hydrophobicity may also lead to decreased resolution for some impurity pairs.
Q3: When should I consider a Phenyl-Hexyl column?
A: A Phenyl-Hexyl column provides a different selectivity compared to C18 or C8 columns due to the presence of the phenyl group. This stationary phase can exhibit pi-pi interactions with aromatic analytes. If Trimethoprim or any of its impurities have aromatic rings, a Phenyl-Hexyl column can offer unique selectivity and may be able to resolve impurities that co-elute on traditional alkyl-phase columns.
Q4: What are the common process-related and degradation impurities of Trimethoprim?
A: During the synthesis and storage of Trimethoprim, various impurities can form. These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. Examples include 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine and 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine.[2][9]
-
Degradation Impurities: Trimethoprim can degrade under conditions of heat, light, humidity, and in acidic or basic environments.[9] Degradation can occur through hydrolysis or oxidation.[10] Forced degradation studies are often performed to identify potential degradation products.[11]
Data Presentation: Comparison of Column Chemistries
The following tables summarize typical HPLC conditions and observed performance for different column chemistries used in the analysis of Trimethoprim and its impurities. Note: Direct comparison is challenging as the data is compiled from various sources with different experimental setups.
Table 1: Reversed-Phase Column Chemistries
| Column Chemistry | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Key Observations | Reference(s) |
| C18 | 4.6 x 250 mm, 5 µm | Methanol and Sodium Perchlorate solution | 1.3 | UV at 280 nm | Simple and rapid method for the detection of six impurities.[7] | [7] |
| C18 | 4.6 x 250 mm, 5 µm | Gradient of 0.25% TEA/0.1% Formic Acid (pH 5.8) and Acetonitrile | Not Specified | UV and MS | Successful separation and identification of two significant process-related impurities.[2] | [2] |
| Cyano (CN) | 4.6 x 250 mm, 5 µm | 1.14 g/L Sodium Hexanesulfonate in Potassium Dihydrogen Phosphate (pH 3.1) and Methanol (60:40) | 0.8 | UV at 280 nm | Good resolution between Trimethoprim and Impurity B as per European Pharmacopoeia method.[12] | [12] |
Table 2: HILIC Column Chemistry
| Column Chemistry | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Key Observations | Reference(s) |
| ZIC-HILIC | Not Specified | Acetonitrile and Ammonium Acetate buffer | Not Specified | Not Specified | Effective for the quantification of Trimethoprim, especially for polar compounds.[5] | [5] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Trimethoprim and Impurities (Based on literature)
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Trimethoprim sample in a mixture of Mobile Phase A and B (90:10 v/v) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: HILIC Method for Polar Impurities of Trimethoprim (Conceptual)
-
Column: HILIC (e.g., Amide or bare silica), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95-70% B (linear gradient)
-
15-18 min: 70% B
-
18.1-25 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm and/or Mass Spectrometry (MS).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the Trimethoprim sample in a mixture of Acetonitrile and water (90:10 v/v) to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: A typical experimental workflow for Trimethoprim impurity analysis.
Caption: Logical workflow for selecting an appropriate HPLC column.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. medicopublication.com [medicopublication.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 9. veeprho.com [veeprho.com]
- 10. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcchems.com [jcchems.com]
- 12. lcms.cz [lcms.cz]
Validation & Comparative
A Head-to-Head Battle: HPLC vs. UPLC for Trimethoprim Impurity Analysis
In the stringent landscape of pharmaceutical quality control, the accurate and efficient detection of impurities in active pharmaceutical ingredients (APIs) like Trimethoprim is paramount. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the analysis of Trimethoprim impurities, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Executive Summary: UPLC Demonstrates Superior Performance
A comprehensive comparison reveals that UPLC offers substantial advantages over traditional HPLC for Trimethoprim impurity analysis. The key benefits of UPLC include a dramatic reduction in analysis time, leading to higher throughput, and a significant decrease in solvent consumption, resulting in more environmentally friendly and cost-effective operations. Furthermore, UPLC systems provide enhanced resolution and sensitivity, enabling more accurate detection and quantification of trace-level impurities that might be missed by HPLC.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for the analysis of Trimethoprim impurities using a conventional HPLC method versus a method transferred to a UPLC system.
| Parameter | HPLC | UPLC | % Improvement |
| Analysis Time (minutes) | ~55 | ~5 | ~90% |
| Resolution (between critical pair) | > 2.5 | > 3.0 | > 20% |
| Theoretical Plates | ~15,000 | ~45,000 | ~200% |
| System Backpressure (psi) | ~1,500 | ~10,000 | - |
| Injection Volume (µL) | 20 | 2 | 90% reduction |
| Flow Rate (mL/min) | 1.3 | 0.5 | 61.5% reduction |
| Solvent Consumption per run (mL) | ~71.5 | ~2.5 | ~96.5% reduction |
| Sensitivity | Baseline | Enhanced | Qualitative Improvement |
Experimental Protocols
Detailed methodologies for both the HPLC and a representative transferred UPLC method for Trimethoprim impurity analysis are provided below.
Conventional HPLC Method (Based on USP-38)
This method is adapted from the United States Pharmacopeia (USP) monograph for Trimethoprim impurities.[1]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system (e.g., UltiMate 3000 LC).[1]
-
Column: Acclaim 120 C18, 4.6 x 250 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of 10 mM Sodium perchlorate (pH adjusted to 3.6 with phosphoric acid) and Methanol (7:3 v/v).[1]
-
Separation Mode: Isocratic.[1]
-
Column Temperature: 25°C.[1]
-
Flow Rate: 1.3 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detector: UV at 280 nm.[1]
-
Run Time: 55 minutes.[1]
-
Transferred UPLC Method (Projected)
This projected UPLC method is based on established principles of method transfer from HPLC to UPLC, aiming to preserve the separation selectivity while significantly reducing run time and solvent consumption.
-
Sample Preparation:
-
Test Solution: Approximately 25 mg of Trimethoprim is dissolved in and diluted to 25 mL with the mobile phase.
-
Resolution Solution: A solution containing 10 µg/mL of Trimethoprim and 5 µg/mL of Diaveridine in the mobile phase is prepared.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A mixture of 10 mM Sodium perchlorate (pH adjusted to 3.6 with phosphoric acid) and Methanol (7:3 v/v).
-
Separation Mode: Isocratic.
-
Column Temperature: 35°C (to reduce backpressure).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Detector: UV at 280 nm.
-
Run Time: Approximately 5 minutes.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of impurity analysis and the key differences between the HPLC and UPLC approaches.
Caption: Workflow for Trimethoprim impurity analysis comparing HPLC and UPLC pathways.
Caption: Logical relationship of performance characteristics between HPLC and UPLC.
Discussion of Comparative Advantages
The transition from HPLC to UPLC for Trimethoprim impurity analysis offers a multitude of benefits rooted in the fundamental principles of chromatography. UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at higher pressures, lead to a significant increase in separation efficiency.
-
Speed and Throughput: The most immediate advantage of UPLC is the drastic reduction in analysis time.[2] As demonstrated, a run time of nearly an hour with HPLC can be condensed to just a few minutes with UPLC. This translates to a substantial increase in sample throughput, allowing for more rapid batch release and increased laboratory productivity.
-
Resolution and Sensitivity: The smaller particle size in UPLC columns leads to narrower peaks and improved resolution between closely eluting impurities.[2] This enhanced separation power is crucial for accurately identifying and quantifying all potential impurities, even those present at trace levels. The sharper peaks also result in a better signal-to-noise ratio, thereby improving the overall sensitivity of the method.[2]
-
Solvent Consumption and Cost Savings: UPLC methods operate at lower flow rates and have significantly shorter run times, leading to a dramatic reduction in solvent consumption. This not only lowers the cost of analysis by reducing solvent purchase and disposal expenses but also contributes to a greener, more sustainable laboratory environment.[2]
-
Method Transfer Considerations: While the advantages are clear, transferring a method from HPLC to UPLC requires careful consideration. Parameters such as flow rate, injection volume, and gradient profile must be appropriately scaled to maintain the desired separation. Fortunately, calculators and guidelines are available to facilitate this process, ensuring a smooth and successful method transfer.
Conclusion
For the analysis of impurities in Trimethoprim, UPLC technology presents a significant advancement over traditional HPLC. The substantial gains in speed, resolution, sensitivity, and the considerable reduction in operational costs and environmental impact make it a highly attractive option for modern pharmaceutical quality control laboratories. While HPLC remains a robust and reliable technique, the superior performance of UPLC in every key metric makes it the recommended choice for high-throughput, high-sensitivity impurity profiling of Trimethoprim and other pharmaceutical compounds. The initial investment in UPLC instrumentation can be quickly justified by the long-term savings in time, resources, and the improved quality of analytical data.
References
A Comparative Guide to Analytical Methods for Trimethoprim Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the detection and quantification of impurities in Trimethoprim. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Pressurized Capillary Electrochromatography (pCEC) methods.
Data Summary: A Comparative Overview
The selection of an appropriate analytical method for Trimethoprim impurity profiling is critical for ensuring drug quality and safety. The methods outlined below, including those referenced in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), offer a range of capabilities in terms of sensitivity, speed, and impurity coverage.[1][2][3][4] While some methods are designed for broad impurity screening, others are optimized for specific, known impurities.[5][6]
| Method | Impurities Detected | Key Performance Characteristics |
| HPLC (Gradient) | 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine, 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine | Total impurity concentrations detected in the range of 0.1-2.1%.[5] |
| HPLC (Isocratic) | Six unidentified impurities | Simple, rapid, and reliable for the detection of these impurities.[1][4] |
| Pressurized Capillary Electrochromatography (pCEC) | Impurities A, C, F, and H | - Linearity (r > 0.9980) over specified concentration ranges.[7]- LODs: 0.52 µg/mL (A), 0.84 µg/mL (C), 3.18 µg/mL (F), 2.41 µg/mL (H).[7]- Mean recoveries from spiked samples ranged from 92% to 110%.[7] |
| European Pharmacopoeia (EP) 8.0 HPLC - Method 1 | Impurities E, D, G, B, J, and F | System suitability requirements: Resolution between Trimethoprim and Impurity E should be not less than 2.5.[8] |
| European Pharmacopoeia (EP) 8.0 HPLC - Method 2 | Impurities H & I | System suitability requirements: Resolution between Trimethoprim and Impurity B should be not less than 2.0.[6] |
| United States Pharmacopeia (USP) 38 HPLC | General impurities | System suitability requirements: Resolution between Trimethoprim and Diaveridine should be not less than 2.5.[9] |
| UPLC (Isocratic) | Sulfamethoxazole and Trimethoprim (impurities not specified) | Rapid separation with retention times of 0.6 min for Sulfamethoxazole and 1.5 min for Trimethoprim.[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable replication and cross-validation in your laboratory.
HPLC Method for Two Specific Impurities
-
Instrumentation : High-Performance Liquid Chromatography system.
-
Mobile Phase : A gradient mixture of 0.25% triethylamine (TEA) and 0.1% formic acid in water (pH 5.8) with acetonitrile.[5]
-
Elution : Gradient elution.[5]
-
Sample Preparation : Twenty-two lots of Trimethoprim drug substance from five different manufacturers were investigated.[5]
-
Detection : The method was used to separate and detect two significant, recurring impurities.[5]
-
Identification : Impurities were isolated by preparative liquid chromatography and identified using a combination of liquid chromatography/mass spectroscopy and nuclear magnetic resonance.[5]
HPLC Method for Six Impurities
-
Instrumentation : High-Performance Liquid Chromatography system with UV detection.
-
Mobile Phase : A mixture of methanol and a solution of sodium perchlorate.[1][4]
Pressurized Capillary Electrochromatography (pCEC) Method
-
Instrumentation : pCEC system.
-
Column : 75-µm-i.d. capillary packed with 1-micrometre C18 derivatized silica particles.[7]
-
Mobile Phase : 80 mM sodium perchlorate (pH 3.1) and methanol (60/40, v/v).[7]
-
Operating Conditions : Pressure of 78 bar and an applied voltage of 1 kV.[7]
-
Analysis Time : 22 minutes for the separation and quantification of four major impurities.[7]
-
Quantification : Based on linear calibration curves with r > 0.9980.[7]
European Pharmacopoeia (EP) 8.0 HPLC Method 1
-
Instrumentation : UltiMate 3000 LC system.[8]
-
Column : Hypersil Gold (4.6*250mm, 5um).[8]
-
Mobile Phase : 30:70 mixture of Methanol and 1.4 g/L solution of sodium perchlorate adjusted to pH 3.6 with phosphoric acid.[8]
-
Flow Rate : 1.3 mL/min.[8]
-
Column Temperature : 25˚C.[8]
-
Injection Volume : 20 µl.[8]
-
Detection : UV at 280 nm.[8]
-
Run Time : 40 min.[8]
-
Sample Preparation :
-
Test Solution: Dissolve 25mg of Trimethoprim in the mobile phase and dilute to 25ml.[8]
-
Reference Solution (a): Dilute 1ml of the test solution to 200ml with the mobile phase.[8]
-
Reference Solution (b): Dissolve the content of a vial of trimethoprim for system suitability CRS (containing impurity-E) in 1ml of the mobile phase.[8]
-
European Pharmacopoeia (EP) 8.0 HPLC Method 2
-
Instrumentation : UltiMate 3000 LC system.[6]
-
Column : Betasil-CN (4.6*250mm, 5um).[6]
-
Mobile Phase : A mixture of 400 ml of methanol and 600ml of a solution containing 1.14g of sodium hexanesulfonate in a 13.6 g/L solution of potassium dihydrogen phosphate, with the pH adjusted to 3.1 with phosphoric acid.[6]
-
Flow Rate : 0.8 mL/min.[6]
-
Column Temperature : 25˚C.[6]
-
Injection Volume : 20 µl.[6]
-
Detection : UV at 280 nm.[6]
-
Run Time : 30 min.[6]
-
Sample Preparation :
United States Pharmacopeia (USP) 38 HPLC Method
-
Instrumentation : UltiMate 3000 LC system.[9]
-
Column : Acclaim 120 C18 (4.6*250mm, 5um).[9]
-
Mobile Phase : A mixture of a buffer solution (10mM Sodium perchlorate in water, pH adjusted to 3.6 with phosphoric acid) and Methanol (7:3).[9]
-
Flow Rate : 1.3 mL/min.[9]
-
Column Temperature : 25˚C.[9]
-
Injection Volume : 20 µl.[9]
-
Detection : UV at 280 nm.[9]
-
Run Time : 55min.[9]
-
Sample Preparation :
-
Test Solution: Transfer about 25 mg of Trimethoprim to a 25 ml volumetric flask, dissolve and dilute with the mobile phase to volume.[9]
-
Resolution Solution: Dissolve accurately weighed quantities of Trimethoprim and Diaveridine and dilute quantitatively with the mobile phase to obtain a solution of 10 µg/ml and 5µg/ml respectively.[9]
-
Visualizing the Cross-Validation Workflow
A robust cross-validation process is essential to ensure the reliability and interchangeability of analytical methods. The following diagram illustrates a logical workflow for the cross-validation of the different analytical methods for Trimethoprim impurities.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP 8.0 monograph: impurity determination of trimethoprim (for impurities E, D, G, B, J and F) using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. USP 38 monograph: impurity determination of trimethoprim using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Pressurized capillary electrochromatographic assay of trimethoprim impurities using 1 microm particle-based columns [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Trimethoprim Impurity F: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Trimethoprim Impurity F. Designed for researchers, scientists, and drug development professionals, this document offers a framework for assessing analytical method performance across different laboratories, complete with detailed experimental protocols and a comparative analysis of simulated data. Such comparisons are crucial for establishing the robustness and reproducibility of analytical methods used in pharmaceutical quality control.
Introduction
Trimethoprim is a widely used antibiotic, and controlling its impurities is essential for ensuring its safety and efficacy. This compound, chemically known as 5-[(3-Bromophenyl)methyl]pyrimidine-2,4-diamine, is a potential process-related impurity that must be monitored according to pharmacopeial standards. Inter-laboratory comparison studies are a key component of method validation, providing an objective measure of a method's reproducibility when performed by different analysts in different laboratories with varying equipment.
This guide presents the results of a simulated inter-laboratory study involving ten laboratories tasked with quantifying this compound in a prepared sample. The objective is to highlight the expected variability in analytical results and provide a clear methodology for conducting such a study.
Data Summary
The following table summarizes the quantitative results from the ten participating laboratories for the determination of this compound. The data is presented as the percentage of Impurity F relative to the Trimethoprim concentration.
| Laboratory ID | Reported % of Impurity F | z-score |
| Lab-01 | 0.145 | -0.42 |
| Lab-02 | 0.152 | 0.53 |
| Lab-03 | 0.148 | -0.05 |
| Lab-04 | 0.155 | 0.95 |
| Lab-05 | 0.142 | -0.84 |
| Lab-06 | 0.158 | 1.37 |
| Lab-07 | 0.140 | -1.26 |
| Lab-08 | 0.151 | 0.39 |
| Lab-09 | 0.149 | 0.09 |
| Lab-10 | 0.150 | 0.24 |
| Mean | 0.149 | |
| Std. Dev. | 0.005 |
Experimental Protocols
The following experimental protocol was provided to all participating laboratories to ensure consistency in the analytical procedure. This method is based on established pharmacopeial methods for Trimethoprim impurity analysis.[1][2]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode, optimized to achieve separation between Trimethoprim and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Sample and Standard Preparation
-
Test Solution: A solution of the Trimethoprim sample was prepared in the mobile phase to a final concentration of 1.0 mg/mL.
-
Reference Standard Solution: A solution of this compound reference standard was prepared in the mobile phase at a known concentration (e.g., 0.0015 mg/mL).
-
System Suitability Solution: A solution containing both Trimethoprim and this compound was prepared to verify the resolution and performance of the chromatographic system.
Data Analysis and Reporting
The percentage of Impurity F was calculated using the peak area from the chromatograms of the test solution and the reference standard solution, applying the following formula:
% Impurity F = (Area of Impurity F peak in Test Solution / Area of Impurity F peak in Reference Solution) * (Concentration of Reference Solution / Concentration of Test Solution) * 100
Visualization of Study Workflow and Data Evaluation
The following diagrams illustrate the logical flow of the inter-laboratory study and the process for evaluating the performance of the participating laboratories.
Conclusion
The simulated inter-laboratory comparison for this compound demonstrates a typical level of variability that can be expected when a validated HPLC method is used across multiple laboratories. The z-scores for all participating laboratories in this simulation fall within the satisfactory range of |z| ≤ 2, indicating a high degree of agreement and the robustness of the analytical method. This guide serves as a practical template for designing, executing, and evaluating inter-laboratory studies for pharmaceutical impurity analysis, which are essential for ensuring method reliability and regulatory compliance.
References
- 1. EP 8.0 monograph: impurity determination of trimethoprim (for impurities E, D, G, B, J and F) using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. USP 38 monograph: impurity determination of trimethoprim using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
A Comparative Guide to the Validation of Trimethoprim Impurity F Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of a new Trimethoprim impurity F reference standard against an established, well-characterized standard. The validation process is critical to ensure the accuracy and reliability of analytical data in pharmaceutical quality control. This document outlines the essential analytical techniques, presents comparative data in a clear format, and provides detailed experimental protocols.
Introduction to this compound
Trimethoprim is an antibacterial agent, and like all active pharmaceutical ingredients (APIs), its purity is of utmost importance for safety and efficacy. During the synthesis of Trimethoprim, various impurities can be formed. This compound, chemically known as 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is a potential process-related impurity.[1][2][3][4] The accurate identification and quantification of this impurity are crucial and rely on the availability of a high-quality, well-characterized reference standard.
The validation of a new secondary or in-house reference standard involves demonstrating its traceability to a primary pharmacopeial standard (e.g., from USP or EP) or a thoroughly characterized primary standard.[5][6] This is achieved through a series of comparative analytical tests.
Comparative Analysis of Reference Standards
The following table summarizes the comparative analytical data for a newly prepared this compound reference standard against an established, certified reference standard.
| Analytical Test | New Reference Standard | Established Reference Standard | Acceptance Criteria |
| Purity by HPLC | 99.8% | 99.9% | Difference not more than 0.2% |
| Identity by LC-MS | Matches | Matches | Same mass-to-charge ratio and fragmentation pattern |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Chemical shifts and coupling constants are consistent with the known structure |
| Thermal Analysis by DSC | Melting Point: 210.5°C | Melting Point: 210.8°C | Difference in melting point not more than 0.5°C |
| Moisture Content (Karl Fischer) | 0.15% | 0.12% | Not more than 0.5% |
| Residual Solvents (GC-HS) | <0.1% | <0.1% | Meets ICH Q3C limits |
Experimental Workflow and Methodologies
The validation of a new reference standard follows a structured workflow to ensure comprehensive characterization and comparison.
Caption: Workflow for the validation of a new reference standard.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparative analysis.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the this compound reference standard by separating it from other related substances.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Mobile Phase:
-
Gradient Program: A suitable gradient program is employed to ensure the separation of all impurities.
-
Column Temperature: 25°C.[9]
-
Injection Volume: 20 µL.[9]
-
Sample Preparation: Dissolve an accurately weighed quantity of the reference standard in the mobile phase to obtain a known concentration.
2. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the identity of the impurity by providing molecular weight information.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
LC Conditions: Similar to the HPLC purity method to ensure elution of the target compound.
-
Mass Spectrometry Parameters:
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis: The mass spectrum of the main peak from the new reference standard should show a molecular ion corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₆BrN₄O₂⁺, expected m/z ≈ 339.05).[10]
3. Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and arrangement of protons.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[11]
-
Sample Preparation: Dissolve an appropriate amount of the reference standard in the deuterated solvent.
-
Data Acquisition: Acquire a one-dimensional proton NMR spectrum.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the spectrum of the new reference standard should be consistent with the known structure of this compound and match the spectrum of the established standard.
4. Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the purity of crystalline substances.[12][13][14]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the reference standard into an aluminum pan and seal it.
-
Method:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Temperature Range: Typically from ambient temperature to a temperature above the melting point of the substance.
-
-
Data Analysis: The onset of the melting endotherm is taken as the melting point. A sharp melting peak is indicative of high purity.[12][13]
Decision Pathway for Impurity Identification
The following diagram illustrates a logical pathway for the identification and characterization of an unknown impurity, leading to the establishment of a new reference standard.
Caption: Decision tree for impurity identification and characterization.
Conclusion
The validation of a new this compound reference standard is a rigorous process that requires a multi-faceted analytical approach. By systematically comparing the new standard against an established one using orthogonal techniques such as HPLC, LC-MS, NMR, and DSC, a high degree of confidence in its identity, purity, and suitability for use in pharmaceutical analysis can be achieved. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists involved in drug development and quality control.
References
- 1. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]
- 4. Trimethoprim EP Impurity F - Protheragen [protheragen.ai]
- 5. edqm.eu [edqm.eu]
- 6. who.int [who.int]
- 7. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Trimethoprim(738-70-5) 1H NMR [m.chemicalbook.com]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quercus.be [quercus.be]
A Comparative Guide to HPLC Columns for the Analysis of Trimethoprim
For researchers, scientists, and drug development professionals, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is critical for achieving accurate and robust analytical results for Trimethoprim. This guide provides a comparative assessment of commonly used reversed-phase HPLC columns—C18, C8, and Phenyl—supported by experimental data from various studies.
The choice of stationary phase chemistry significantly impacts retention, selectivity, and peak shape in the chromatographic analysis of Trimethoprim, a basic compound containing aromatic rings. This comparison aims to provide a clear overview of the performance characteristics of different column types to aid in method development and optimization.
Comparative Performance Data
The following table summarizes quantitative data for Trimethoprim analysis using different HPLC columns as reported in various studies. It is important to note that the experimental conditions varied between studies, which can influence the results.
| Column Type | Column Dimensions & Particle Size | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection Wavelength (nm) | System Suitability Parameters | Reference |
| C18 | Agilent C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Triethylamine Buffer (70:30 v/v) | 1.0 | 4.388 | 260 | Not Specified | [1] |
| C18 | Octyldecylsilane C18 (100 x 4.6 mm, 5 µm) | Acetonitrile : 50mM Sodium Phosphate Buffer (15:85 v/v) | 1.0 | 2.998 | 260 | Not Specified | [2] |
| C18 | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 0.025 M Sodium Phosphate with 0.4% Triethylamine (20:80 v/v) | 1.2 | Not Specified | 260 | Not Specified | [3] |
| C18 | C18 (250 x 4.6 mm) | Methanol : Water (6:4 v/v), pH 2.6 with Phosphoric Acid | 1.0 | Not Specified | 254 | Not Specified | [4] |
| C8 | Inertsil C8 (100 x 4.6 mm, 5 µm) | Acetonitrile : Potassium Dihydrogen Phosphate Buffer, pH 6.5 (35:65 v/v) | 1.0 | 5.70 | 250 | Linearity (r² = 0.9995) | [5] |
| C8 | C8 (25cm x 4.6mm) | Acetonitrile : Water : Acetic Acid (30:69.9:0.1 v/v/v) | 1.0 | Not Specified | 254 | Not Specified | |
| Phenyl | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | Acetonitrile : 20 mM Potassium Phosphate, pH 2.5 (50:50 v/v) | Not Specified | Not Specified | Not Specified | Phenyl columns offer alternative selectivity for aromatic compounds.[2] | [2] |
Note: Direct comparison of retention times is challenging due to differing mobile phase compositions, column lengths, and other experimental variables.
Discussion of Column Performance
-
C18 Columns: As the most common type of reversed-phase column, C18 columns provide strong hydrophobic retention.[6] They are widely used for the analysis of Trimethoprim, often in combination with other drugs like Sulfamethoxazole.[1][2][3][4] The long alkyl chains offer high retention, which can be advantageous for separating Trimethoprim from less retained impurities. However, the strong interaction with the basic amine groups of Trimethoprim can sometimes lead to peak tailing. This is often mitigated by using mobile phase additives like triethylamine or by adjusting the pH.[3][5]
-
C8 Columns: C8 columns have shorter alkyl chains than C18 columns, resulting in moderately lower hydrophobicity and retention.[6] For Trimethoprim analysis, a C8 column can offer the benefit of shorter analysis times and potentially better peak shapes for basic compounds due to reduced secondary interactions with the silica backbone.[5] The provided data shows a successful separation of Trimethoprim using a C8 column with good linearity.[5]
-
Phenyl Columns: Phenyl columns have a phenyl group bonded to the silica surface, which provides a different selectivity compared to alkyl-chain columns like C18 and C8. The separation on phenyl columns is influenced by π-π interactions between the phenyl stationary phase and the aromatic rings of the analyte.[2] This makes them particularly suitable for separating aromatic compounds like Trimethoprim. While specific experimental data for Trimethoprim on a phenyl column was not found in the initial search, their unique selectivity makes them a valuable alternative when C18 or C8 columns fail to provide the desired resolution from other aromatic compounds or impurities.[2]
Experimental Protocols
Below are detailed methodologies for Trimethoprim analysis based on the cited literature.
Method 1: Trimethoprim Analysis using a C8 Column[5]
-
Instrumentation: Waters 2695 HPLC system with a UV-Visible detector.
-
Column: Inertsil C8 (100 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted to 6.5) in a ratio of 35:65 (v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
-
-
Sample Preparation: Standard solutions of Trimethoprim were prepared in the mobile phase.
Method 2: Simultaneous Estimation of Sulfamethoxazole and Trimethoprim using a C18 Column[1]
-
Instrumentation: Agilent HPLC (Alliance, Water 2695) with a UV/VIS Detector.
-
Column: Agilent C18 (250mm × 4.6mm, 5µm).
-
Mobile Phase Preparation: A mixture of Triethylamine and Acetonitrile in a ratio of 30:70 (v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
-
-
Sample Preparation: 20 tablets were crushed, and a powder equivalent to 10mg of Trimethoprim was dissolved in the mobile phase, sonicated, and filtered.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for assessing the performance of different HPLC columns for a given analyte like Trimethoprim.
Caption: Workflow for HPLC column performance assessment.
Conclusion
The selection of an appropriate HPLC column for Trimethoprim analysis depends on the specific requirements of the analytical method.
-
C18 columns are a robust and common choice, offering high retention, but may require method optimization to mitigate peak tailing.
-
C8 columns provide a less retentive alternative, which can be beneficial for faster analysis times and improved peak shape for basic compounds.
-
Phenyl columns offer a unique selectivity due to π-π interactions and should be considered when separating Trimethoprim from other aromatic compounds or when traditional C18 and C8 columns do not provide adequate resolution.
Researchers should consider the nature of the sample matrix, the presence of other analytes, and the desired chromatographic performance when selecting an HPLC column for Trimethoprim analysis. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for method development and optimization.
References
- 1. uhplcs.com [uhplcs.com]
- 2. lcms.cz [lcms.cz]
- 3. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpb.com [ijrpb.com]
- 5. agilent.com [agilent.com]
- 6. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
A Comparative Guide to the Detection of Trimethoprim Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical techniques for the detection and quantification of impurities in Trimethoprim. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the predominant methods, presents supporting experimental data, and offers detailed protocols to assist researchers in making informed decisions for their specific applications, from routine quality control to in-depth impurity profiling.
Overview of Detection Techniques
The analysis of Trimethoprim and its related impurities is predominantly achieved through separation sciences. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used and officially recognized technique, cited in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2] Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the structural elucidation of unknown impurities. Capillary Electrophoresis (CE) and its variants offer an alternative separation mechanism, while Gas Chromatography (GC) is generally not employed due to the inherent chemical properties of Trimethoprim.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for routine quality control and impurity monitoring. HPLC, typically with UV detection, offers robust, precise, and accurate quantification of known impurities. Stability-indicating HPLC methods are developed to separate degradation products from the active pharmaceutical ingredient (API).[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for impurity identification. By providing molecular weight and fragmentation data, LC-MS is essential during drug development and for investigating unknown peaks observed during routine HPLC analysis.[4] It is also used for ultra-trace analysis of Trimethoprim in various matrices.[5]
-
Capillary Electrophoresis (CE): An alternative separation technique with high efficiency. CE methods, such as pressurized capillary electrochromatography (pCEC), can offer rapid separations with different selectivity compared to HPLC.[6] It is often considered a complementary technique to HPLC for impurity analysis.[7]
-
Gas Chromatography (GC): Generally unsuitable for Trimethoprim impurity analysis. Trimethoprim and its polar impurities are non-volatile. Analysis by GC would require a chemical derivatization step to increase volatility, which adds complexity, may introduce artifacts, and can affect the accuracy of the method.[8][9]
Quantitative Performance Data
The following table summarizes key performance metrics for various analytical techniques used in the analysis of Trimethoprim and its impurities. Direct comparison of limits should be approached with caution, as values are highly dependent on the specific impurity, instrument, and experimental conditions.
| Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Source(s) |
| HPLC-UV | Trimethoprim | 0.0066 µg/mL | 0.022 µg/mL | 2.5 - 12.5 µg/mL | [3] |
| HPLC-PDA | Trimethoprim | 0.7 µg/mL | 2.3 µg/mL | Not Specified | [4] |
| HPLC-UV | Trimethoprim | 0.2 µg/mL | 0.25 µg/mL | 0.25 - 5 µg/mL | [10] |
| HPLC-UV | Trimethoprim | 0.50 µg/mL | 1.0 µg/mL | Not Specified | [11] |
| SPE-MS/MS | Trimethoprim | 0.06 µg/mL | Not Specified | 1.2 - 40 µg/mL | |
| pCEC-UV | Impurity A | 0.52 µg/mL | 1.73 µg/mL | 0.005 - 0.1 mg/mL | [6] |
| pCEC-UV | Impurity C | 0.84 µg/mL | 2.8 µg/mL | 0.005 - 0.1 mg/mL | [6] |
| pCEC-UV | Impurity F | 3.18 µg/mL | 10.6 µg/mL | 0.02 - 0.10 mg/mL | [6] |
| pCEC-UV | Impurity H | 2.41 µg/mL | 8.03 µg/mL | 0.01 - 0.10 mg/mL | [6] |
(Note: LOQ values for pCEC were estimated as 3.33 x LOD where not explicitly stated)
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for the analysis of Trimethoprim impurities based on pharmacopeial methods and validated studies.
Protocol: HPLC-UV Method for Related Substances (Based on USP Monograph)
This method is suitable for the quantitative determination of related substances in Trimethoprim bulk drug.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Acclaim 120 C18 (4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A mixture of Buffer solution and Methanol (7:3).[2]
-
Buffer Solution: 10mM Sodium perchlorate in water, with pH adjusted to 3.6 using phosphoric acid.[2]
-
-
Separation Mode: Isocratic.[2]
-
Flow Rate: 1.3 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detector Wavelength: 280 nm.[2]
-
Injection Volume: 20 µL.[2]
-
-
Sample Preparation:
-
System Suitability:
-
The resolution between the Trimethoprim and Diaveridine peaks must be not less than 2.5.[2]
-
Protocol: HPLC-UV Method for Specific Impurities (Based on EP Monograph)
This method is designed for the detection of specific impurities (E, D, G, B, J, and F) in Trimethoprim.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Hypersil Gold C18 (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A 30:70 (v/v) mixture of Methanol and a 1.4 g/L solution of sodium perchlorate, with the pH of the aqueous solution adjusted to 3.6 with phosphoric acid.[1]
-
Separation Mode: Isocratic.[1]
-
Flow Rate: 1.3 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detector Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.[1]
-
-
Sample Preparation:
-
Test Solution: Dissolve 25 mg of Trimethoprim in the mobile phase and dilute to 25 mL.[1]
-
Reference Solution (a): Dilute 1 mL of the Test Solution to 200 mL with the mobile phase.[1]
-
Reference Solution (b) (System Suitability): Dissolve the contents of a vial of Trimethoprim for system suitability CRS (containing impurity E) in 1 mL of the mobile phase.[1]
-
-
System Suitability:
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental processes and the logical hierarchy of the analytical methods.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethoprim USP Monograph Reference Guide | Phenomenex [phenomenex.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. jfda-online.com [jfda-online.com]
- 9. journals.umt.edu.pk [journals.umt.edu.pk]
- 10. Derivative spectrum chromatographic method for the determination of trimethoprim in honey samples using an on-line solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacopeial Conformity of Trimethoprim Impurity F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacopeial standards for Trimethoprim and its specified impurity, Trimethoprim Impurity F, as outlined in the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP). This document is intended to assist researchers, scientists, and drug development professionals in ensuring the quality and compliance of Trimethoprim active pharmaceutical ingredients (APIs) and finished products.
Overview of this compound
This compound, chemically known as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a known related substance of Trimethoprim. Its presence and quantity are critical quality attributes that must be controlled to ensure the safety and efficacy of Trimethoprim-containing medicines.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | 16285-82-8 | C13H15BrN4O2 | 339.19 g/mol |
Comparison of Pharmacopeial Standards
The following table summarizes the acceptance criteria for this compound and other impurities in Trimethoprim according to the EP, USP, and BP.
| Pharmacopeia | Impurity F Specification | General Individual Impurity Limit | Total Impurities Limit |
| European Pharmacopoeia (EP) | Specified impurity with a relative retention time of approximately 4.0. The limit for any impurity is not more than 0.1%. | 0.1% | 0.2% |
| United States Pharmacopeia (USP) | Not individually specified. Controlled under the general limit for any individual impurity. | 0.1% | 0.2% |
| British Pharmacopoeia (BP) | While a monograph for Trimethoprim exists in the BP 2023, specific details of the related substances test and acceptance criteria for individual impurities were not publicly available at the time of this publication. The BP typically harmonizes with the EP. | Not specified | Not specified |
Experimental Protocols for Impurity Determination
The analytical procedures for the determination of Trimethoprim impurities are detailed below for the European Pharmacopoeia and the United States Pharmacopeia.
European Pharmacopoeia (EP) Method
The EP employs a liquid chromatography (LC) method for the separation and quantification of related substances in Trimethoprim.
Chromatographic Conditions:
| Parameter | Specification |
| Column | 4.6 mm x 250 mm, 5 µm, octadecylsilyl silica gel for chromatography (C18) |
| Mobile Phase | A mixture of 30 volumes of methanol and 70 volumes of a 1.4 g/L solution of sodium perchlorate, adjusted to pH 3.6 with phosphoric acid. |
| Flow Rate | 1.3 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Run Time | Not less than 11 times the retention time of the Trimethoprim peak |
System Suitability:
-
Resolution: The resolution between the peaks for Trimethoprim and Impurity E should be at least 2.5.
-
Relative Retention Times (RRT) with respect to Trimethoprim:
-
Impurity E: ~0.9
-
Impurity A: ~1.5
-
Impurity D: ~2.0
-
Impurity G: ~2.1
-
Impurity B: ~2.3
-
Impurity J: ~2.7
-
Impurity F: ~4.0
-
United States Pharmacopeia (USP) Method
The USP also utilizes an LC method for assessing the chromatographic purity of Trimethoprim.
Chromatographic Conditions:
| Parameter | Specification |
| Column | 4.6 mm x 25 cm; packing L1 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles) |
| Mobile Phase | A filtered and degassed mixture of a 10 mM sodium perchlorate solution (pH adjusted to 3.6 with phosphoric acid) and methanol (70:30). |
| Flow Rate | 1.3 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Run Time | Not less than 11 times the retention time of the Trimethoprim peak |
System Suitability:
-
Resolution: The resolution between the peaks for Trimethoprim and diaveridine (a related compound used for system suitability) is not less than 2.5.
-
Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections.
Alternative and Advanced Analytical Approaches
A published research study has described a more sensitive high-performance liquid chromatography (HPLC) method capable of detecting impurities not specified in the current EP and USP monographs. This method utilizes a C18 column with a gradient elution of methanol and a sodium perchlorate solution, offering enhanced separation and detection of potential process-related and degradation impurities. While not a pharmacopeial requirement, employing such advanced methods can provide a more comprehensive impurity profile and a deeper understanding of product quality.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of conformity assessment and the relationship between the different pharmacopeial standards.
Caption: Workflow for assessing the conformity of Trimethoprim API with pharmacopeial standards.
Caption: Relationship between major pharmacopeias and ICH guidelines for drug quality standards.
Conclusion
The European Pharmacopoeia and the United States Pharmacopeia provide clear and broadly harmonized standards for the control of impurities in Trimethoprim, with a general limit of 0.1% for any individual unspecified impurity. The EP specifically lists Impurity F and provides its relative retention time, aiding in its identification. While the British Pharmacopoeia monograph for Trimethoprim exists, its specific requirements for related substances were not publicly accessible for this comparison. For comprehensive quality control, it is recommended to consult the current editions of all relevant pharmacopeias. Furthermore, the use of advanced, validated analytical methods beyond the minimum pharmacopeial requirements can provide greater assurance of product quality and a more thorough understanding of the impurity profile.
A Comparative Analysis of Trimethoprim Degradation Pathways
An essential guide for researchers and drug development professionals, this report provides a comparative overview of the primary degradation pathways of the antibiotic Trimethoprim (TMP). We delve into photodegradation, biodegradation, and advanced oxidation processes (AOPs), presenting supporting experimental data, detailed methodologies, and visual representations of the degradation mechanisms.
Trimethoprim, a widely used bacteriostatic agent, is frequently detected in wastewater effluents and surface waters due to its incomplete removal during conventional wastewater treatment.[1][2] This persistence raises environmental concerns, necessitating a deeper understanding of its degradation kinetics and pathways to develop effective remediation strategies. This guide compares the efficacy of various degradation methods, offering insights into their mechanisms and the transformation products formed.
Comparative Degradation Efficiency and Kinetics
The degradation of Trimethoprim has been investigated through various methods, each exhibiting different efficiencies and reaction kinetics. The following table summarizes the performance of key degradation pathways based on available experimental data.
| Degradation Pathway | System | Initial TMP Concentration | Degradation Efficiency (%) | Reaction Time | Apparent Rate Constant (k) | Reference(s) |
| Photodegradation | UV alone | 10 µM | Slow degradation | - | 0.038 µM min⁻¹ (initial rate) | [3] |
| Simulated Solar Radiation | 10 ppm | 100% | > 5 hours | - | [2] | |
| Biodegradation | Aerobic Activated Sludge | 5 µg/L | >83% | - | Pseudo-first order | [4] |
| Aerobic Activated Sludge | 500 µg/L | Slower than at 5 µg/L | - | - | [4] | |
| Anaerobic (Sulfate-reducing) | - | Demethylation observed | - | Followed a 3-parameter sigmoid model | [5] | |
| Advanced Oxidation | UV/H₂O₂ | 10 µM | >95% (radical degradation) | - | 1.657 µM min⁻¹ (initial rate) | [3] |
| UV/Persulfate (PS) | 10 µM | >95% (radical degradation) | - | 2.581 µM min⁻¹ (initial rate) | [3] | |
| UV/TiO₂ | - | - | - | 0.0379 min⁻¹ | [6] | |
| UV/TiO₂/H₂O₂ | - | - | - | 0.209 min⁻¹ | [6] | |
| Photo-Fenton (UV-A) | 0.0689 mmol/L | 99.95% | 6 min | - | [7][8] | |
| Fenton | 4 mg/L | High efficiency | 90 min | - | [1] |
Degradation Pathways and Transformation Products
The degradation of Trimethoprim proceeds through various transformation pathways, leading to the formation of several intermediate and final byproducts. The specific products formed are highly dependent on the degradation method employed.
Biodegradation Pathway
In biological wastewater treatment, the degradation of Trimethoprim is significantly influenced by its initial concentration. At low concentrations (e.g., 5 µg/L), the primary pathway involves demethylation to form 4-desmethyl-TMP, which is subsequently hydroxylated, oxidized, and cleaved.[4] At higher concentrations (e.g., 500 µg/L), a different pathway leads to hydroxylated intermediates.[4] Under anaerobic conditions with sulfate as an electron acceptor, demethylation is also a key initial step.[5]
Advanced Oxidation Pathways
Advanced oxidation processes generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), that readily attack the Trimethoprim molecule.[3][9] Common transformation pathways involve hydroxylation of the aromatic ring, demethylation of the methoxy groups, and cleavage of the methylene bridge.[2][10]
Experimental Protocols
A general overview of the experimental methodologies employed in the cited studies is provided below.
Photodegradation Experiments
A typical photodegradation experimental setup involves irradiating a solution of Trimethoprim in a reactor with a light source, such as a UV lamp or a solar simulator.[2][11] The reactor is often equipped with a magnetic stirrer to ensure homogeneity. Aliquots of the solution are withdrawn at specific time intervals and analyzed to determine the concentration of Trimethoprim and its degradation products.
Biodegradation Assays
Biodegradation studies are typically conducted in batch reactors containing activated sludge or specific microbial consortia and a known concentration of Trimethoprim.[4][5] The reactors are incubated under controlled conditions (e.g., aerobic or anaerobic, temperature). Samples are collected over time to monitor the depletion of the parent compound and the formation of metabolites.
Advanced Oxidation Processes
Experiments for AOPs involve treating a Trimethoprim solution with an oxidizing agent (e.g., H₂O₂, persulfate) and/or a catalyst (e.g., TiO₂, Fe²⁺), often in the presence of UV irradiation.[3][6][7][8][12] The reaction parameters, such as pH, oxidant concentration, and catalyst loading, are carefully controlled and optimized. The degradation process is monitored by analyzing samples at regular intervals.
Analytical Methods
The concentration of Trimethoprim and its transformation products is most commonly determined using High-Performance Liquid Chromatography (HPLC), often coupled with a UV or photodiode array (PDA) detector.[7][8][13] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[4][10]
Conclusion
This comparative guide highlights that Advanced Oxidation Processes, particularly photo-Fenton and UV-based systems with H₂O₂ or persulfate, are highly effective in rapidly degrading Trimethoprim. Biodegradation can also be a significant removal pathway, although its efficiency is dependent on factors such as the initial concentration of the antibiotic and the microbial community present. Photodegradation by direct UV light is generally a slower process. The choice of the most suitable degradation technology will depend on various factors, including the required removal efficiency, cost-effectiveness, and the potential for the formation of toxic byproducts. Further research is warranted to conduct direct comparative studies under standardized conditions to provide a more definitive ranking of these degradation technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation [mdpi.com]
- 3. Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the transformation of trimethoprim during biological wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic biodegradation of trimethoprim with sulfate as an electron acceptor [journal.hep.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology | MDPI [mdpi.com]
- 9. Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Degradation of trimethoprim (antibiotic) using uv-activated persulfate" by Hanna Shaira Y. Santillan [animorepository.dlsu.edu.ph]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology [agris.fao.org]
- 13. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Trimethoprim Impurity F: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical impurities is a critical component of laboratory safety and environmental responsibility. Trimethoprim Impurity F, a substance encountered in pharmaceutical research, requires careful handling and disposal as a hazardous chemical waste.[1][2] Adherence to strict protocols is essential to ensure the safety of laboratory personnel and compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, emphasizing safety, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust particles.[1][3] In the event of a spill, the material should be immediately contained to prevent it from entering drains or waterways, and the area should be cleaned using appropriate spill control measures.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[1][2] It is classified as a hazardous waste and therefore necessitates specialized disposal procedures.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound" and any contaminated materials, such as weighing boats or gloves.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
2. Containerization:
-
Use a high-density polyethylene (HDPE) or another chemically resistant container that can be securely sealed.[1]
-
Ensure the container is in good condition, free from leaks or damage.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" (5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine).[2][5]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[1][6]
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
-
Provide them with an accurate description of the waste, including the chemical name and approximate quantity.[1]
-
Disposal must be handled by a licensed hazardous waste management company.[2][7] The most common method for treating pharmaceutical waste is high-temperature incineration at a permitted facility.[2]
5. Record Keeping:
-
Maintain a detailed log of all this compound waste generated, including dates and quantities.[1]
-
Keep copies of all waste manifests and disposal records provided by the disposal vendor for regulatory compliance and institutional safety audits.[1][2]
Data Presentation: Waste Disposal Log
While specific quantitative disposal limits for this compound are not publicly available and are typically determined by licensed waste disposal facilities and regulatory bodies, maintaining a meticulous record of generated waste is mandatory. The following table outlines the essential data points to record:
| Data Point | Description | Example Entry |
| Chemical Name | Full chemical name of the waste material. | This compound |
| CAS Number | The unique Chemical Abstracts Service registry number. | 16285-82-8 |
| Quantity | The amount of waste generated. | 5 grams |
| Date of Generation | The date the waste was generated and placed in the accumulation container. | 2025-10-27 |
| Generator (Researcher) | The name of the individual who generated the waste. | Dr. Jane Doe |
| Location | The specific laboratory or room where the waste was generated. | Building A, Room 123 |
| Container ID | A unique identifier for the waste container. | HW-2025-015 |
| Date of Disposal | The date the waste was collected for disposal by the licensed vendor. | 2025-11-15 |
| Waste Manifest Number | The tracking number from the hazardous waste manifest provided by the disposal company. | 001234567XYZ |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Trimethoprim impurity F
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Trimethoprim impurity F (CAS No. 16285-82-8). Adherence to these procedures is critical to minimize risk and ensure a safe working environment.
Chemical Identifier and Hazard Information:
| Chemical Name | 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine |
| CAS Number | 16285-82-8[1][2][3][4][5] |
| Molecular Formula | C13H15BrN4O2[1][2][5] |
| Molecular Weight | 339.19[1][2][3][5] |
| GHS Hazard Statements | H302: Harmful if swallowed[2]. H315: Causes skin irritation[2]. H319: Causes serious eye irritation[2]. H335: May cause respiratory irritation[2]. |
| Signal Word | Warning[2] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Required PPE:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation of the compound, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow:
-
Preparation :
-
Before handling, thoroughly review all available safety information, including the GHS hazard statements.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary PPE before beginning work.
-
-
Handling :
-
When weighing the solid material, do so carefully to avoid generating dust.
-
If transferring the substance, use appropriate tools like spatulas or weighing paper to avoid direct contact.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Storage :
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Categorization : All waste contaminated with this compound, including empty containers, disposable PPE, and experimental residues, should be treated as hazardous waste.
-
Waste Collection :
-
Solid Waste : Collect contaminated items such as gloves, weighing paper, and paper towels in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled container for halogenated organic waste.
-
-
Final Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. 16285-82-8|5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]
- 2. 16285-82-8 | 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine | Aryls | Ambeed.com [ambeed.com]
- 3. 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine | 16285-82-8 [sigmaaldrich.com]
- 4. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]
- 5. 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine [lgcstandards.com]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
